1-Chloro-5-phenylpentane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloropentylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJLBVYYDZDPBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20333903 | |
| Record name | 1-Chloro-5-phenylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15733-63-8 | |
| Record name | 1-Chloro-5-phenylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Chloro-5-phenylpentane: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-5-phenylpentane is a halogenated aromatic hydrocarbon that serves as a versatile intermediate in organic synthesis. Its bifunctional nature, possessing both an alkyl chloride and a phenyl group, allows for a variety of chemical transformations, making it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical compounds. This technical guide provides a comprehensive overview of the chemical and physical properties, structural characteristics, and key reactions of this compound, intended for professionals in research and drug development.
Chemical Structure and Identification
This compound consists of a five-carbon aliphatic chain where one terminus is substituted with a chlorine atom and the other with a phenyl group.
dot graph { layout=neato; node [shape=plaintext]; edge [color="#202124"];
// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,0!"]; C3 [label="C", pos="2,0!"]; C4 [label="C", pos="3,0!"]; C5 [label="C", pos="4,0!"]; Cl [label="Cl", pos="-1,0!"]; Ph [label="Ph", pos="5,0!"];
// Bond edges Cl -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- Ph; } dot Caption: General Structure of this compound
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | (5-Chloropentyl)benzene, 5-Phenyl-1-pentyl chloride, 5-chloropentylbenzene |
| CAS Number | 15733-63-8[1][2] |
| Molecular Formula | C₁₁H₁₅Cl[1][3] |
| Molecular Weight | 182.69 g/mol [2][4] |
| SMILES | C1=CC=C(C=C1)CCCCCCl[3] |
| InChI | InChI=1S/C11H15Cl/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2[1][3] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| Appearance | Liquid | General Knowledge |
| Density | 1.014 g/mL | [5] |
| Boiling Point | 80-82 °C at 1 mmHg | [4] |
| Refractive Index | 1.5140 | [4] |
| Flash Point | 76-79 °C at 0.65 mmHg | [4] |
| Vapor Pressure | 0.0148 mmHg at 25 °C | [4] |
| LogP | 3.63820 | [4] |
Spectroscopic Data
The structural elucidation of this compound is confirmed by various spectroscopic techniques. Below is a summary of the expected data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound will exhibit characteristic signals for the aromatic protons of the phenyl group and the aliphatic protons of the pentyl chain. The aromatic protons typically appear as a multiplet in the range of 7.1-7.3 ppm. The benzylic protons (adjacent to the phenyl group) will be a triplet around 2.6 ppm. The protons on the carbon bearing the chlorine atom will also be a triplet, shifted downfield to approximately 3.5 ppm due to the electronegativity of chlorine. The remaining methylene protons will appear as multiplets in the 1.4-1.8 ppm range.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for each carbon atom in a unique chemical environment. The aromatic carbons will resonate in the 125-142 ppm region. The carbon atom attached to the chlorine will be found around 45 ppm, while the benzylic carbon will be at approximately 36 ppm. The other aliphatic carbons will have signals in the range of 26-33 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups.[3] Key peaks would include:
-
C-H (aromatic): Stretching vibrations just above 3000 cm⁻¹.
-
C-H (aliphatic): Stretching vibrations just below 3000 cm⁻¹.
-
C=C (aromatic): Stretching vibrations around 1600 and 1450-1500 cm⁻¹.
-
C-Cl: Stretching vibration in the fingerprint region, typically around 650-800 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum of this compound, obtained by electron ionization (EI), would show a molecular ion peak (M⁺) at m/z = 182, with an M+2 peak at m/z = 184 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom.[3] Common fragmentation patterns would include the loss of a chlorine radical to give a peak at m/z = 147, and the benzylic cleavage to form the tropylium ion at m/z = 91, which is often the base peak.
Experimental Protocols
Synthesis of this compound from 5-Phenyl-1-pentanol
This procedure outlines the conversion of 5-phenyl-1-pentanol to this compound using thionyl chloride.
Materials:
-
5-Phenyl-1-pentanol
-
Thionyl chloride (SOCl₂)
-
Pyridine (or another suitable base)
-
Dichloromethane (or another suitable solvent)
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-phenyl-1-pentanol in anhydrous dichloromethane and a small amount of pyridine.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add thionyl chloride dropwise from the dropping funnel to the stirred solution. Control the rate of addition to maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours or until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture into a beaker containing ice-cold water to quench the excess thionyl chloride.
-
Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Friedel-Crafts Cyclialkylation of this compound
This compound can undergo an intramolecular Friedel-Crafts alkylation to form a six-membered ring, yielding 1-methyltetralin. This reaction demonstrates the utility of this compound in synthesizing polycyclic systems.
Materials:
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane or carbon disulfide as solvent
-
Hydrochloric acid, cold and dilute
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel under an inert atmosphere, suspend anhydrous aluminum chloride in the chosen anhydrous solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
In the addition funnel, prepare a solution of this compound in the same anhydrous solvent.
-
Add the this compound solution dropwise to the stirred AlCl₃ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to obtain the crude product.
-
Purify the resulting 1-methyltetralin by vacuum distillation or column chromatography.
Applications in Research and Drug Development
This compound is primarily used as a synthon in organic chemistry. Its ability to undergo reactions at both the alkyl chloride and the phenyl group makes it a versatile starting material. In the context of drug development, it can be used to introduce a phenylpentyl moiety into a lead compound, which can modulate its lipophilicity and pharmacokinetic properties. The Friedel-Crafts cyclialkylation reaction is a key step in the synthesis of tetralin derivatives, which are scaffolds found in a variety of biologically active compounds.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is an irritant to the skin, eyes, and respiratory system. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
This compound is a valuable chemical intermediate with well-defined properties and reactivity. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and spectroscopic data, along with detailed experimental protocols for its synthesis and a key synthetic application. This information is intended to be a valuable resource for researchers and professionals in the field of organic synthesis and drug development.
References
An In-depth Technical Guide to the Physical Properties of (5-Chloropentyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Chloropentyl)benzene is an organic compound with the chemical formula C₁₁H₁₅Cl. It belongs to the family of alkyl halides and consists of a benzene ring substituted with a five-carbon pentyl chain, terminating in a chlorine atom. This compound and its isomers are of interest in organic synthesis, serving as intermediates in the preparation of more complex molecules, including pharmaceuticals and other specialty chemicals. A thorough understanding of its physical properties is crucial for its application in laboratory and industrial settings, ensuring safe handling, appropriate reaction conditions, and effective purification methods. This guide provides a comprehensive overview of the known and estimated physical properties of (5-chloropentyl)benzene, along with detailed experimental protocols for their determination.
Core Physical Properties
The physical characteristics of (5-Chloropentyl)benzene dictate its behavior in various chemical and physical processes. While experimental data for this specific compound is limited, a combination of data from chemical databases and predicted values for its isomers provides a reliable profile.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅Cl | [1][2][3][4][5] |
| Molecular Weight | 182.69 g/mol | [1][2][3][4][5] |
| CAS Number | 15733-63-8 | [1][2][3][4][5] |
| Synonyms | 1-Chloro-5-phenylpentane, 5-Phenyl-1-pentyl chloride | [1][2][3][4] |
| Boiling Point (Predicted) | 241.6 °C (at 760 mmHg) | |
| Melting Point (Predicted) | -18.08 °C | |
| Density (Predicted) | 1.00 g/cm³ | |
| Refractive Index (Predicted) | 1.51 | |
| Solubility | Insoluble in water; Soluble in organic solvents such as dichloromethane and ethyl acetate.[6] | |
| LogP (Octanol/Water Partition Coefficient) | 4.157 (Calculated) | [7] |
| Enthalpy of Vaporization (Predicted) | 46.35 kJ/mol | [7] |
Experimental Protocols for Property Determination
Accurate determination of physical properties is fundamental in chemical research. The following are detailed methodologies for key experiments.
Boiling Point Determination (Micro-reflux method)
This method is suitable for small quantities of liquid samples.
Apparatus:
-
Small test tube (e.g., 150 mm diameter)
-
Heating block with a magnetic stirrer
-
Thermometer
-
Pasteur pipette
-
Small magnetic stir bar
-
Clamps and stand
Procedure:
-
Using a Pasteur pipette, introduce approximately 0.5 mL of (5-Chloropentyl)benzene into the test tube and add a small magnetic stir bar.
-
Clamp the test tube in the center of the heating block on a hot plate stirrer.
-
Clamp the thermometer so that the bulb is positioned about 1 cm above the surface of the liquid.
-
Turn on the stirrer to ensure gentle mixing.
-
Begin heating the block.
-
Observe the sample for boiling (the formation of bubbles) and the condensation of vapor on the walls of the test tube, which indicates reflux.
-
The temperature at which a stable ring of refluxing liquid is observed on the glass corresponds to the boiling point of the sample. Record this temperature.
-
To ensure accuracy, the heating rate should be slow near the expected boiling point.
Melting Point Determination (Capillary Method)
For compounds that are solid at room temperature, this method provides an accurate melting range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
If the sample of (5-Chloropentyl)benzene is solid, finely powder a small amount using a mortar and pestle.
-
Pack the powdered sample into the sealed end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly at first to get an approximate melting point, then allow the apparatus to cool.
-
For an accurate measurement, heat the sample again, but at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has completely melted (the end of the melting range).
Density Determination (Pycnometer or Graduated Cylinder Method)
This protocol outlines the use of a graduated cylinder and a balance, which is suitable for general laboratory use.
Apparatus:
-
Graduated cylinder (e.g., 10 mL or 25 mL)
-
Electronic balance (accurate to at least 0.01 g)
-
Pasteur pipette
Procedure:
-
Place a clean, dry graduated cylinder on the electronic balance and tare the balance to zero.
-
Carefully add a known volume of (5-Chloropentyl)benzene to the graduated cylinder (e.g., 5.0 mL). Use a Pasteur pipette for precise addition.
-
Record the exact volume of the liquid.
-
Place the graduated cylinder with the liquid back on the tared balance and record the mass.
-
Calculate the density using the formula: Density = Mass / Volume.
-
Repeat the measurement several times and calculate the average for a more accurate result.
Refractive Index Determination (Abbe Refractometer)
The refractive index is a measure of how light bends as it passes through a substance and is a useful property for identifying liquids.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath (optional, for precise measurements)
-
Dropper or Pasteur pipette
-
Lint-free tissue
Procedure:
-
Ensure the prism of the Abbe refractometer is clean and dry.
-
If using a water bath, ensure the refractometer is at the desired temperature (typically 20 °C).
-
Using a dropper, place a few drops of (5-Chloropentyl)benzene onto the surface of the lower prism.
-
Close the prisms carefully to spread the liquid into a thin film.
-
Look through the eyepiece and adjust the control knob until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
-
If a color fringe is visible, adjust the chromatic dispersion compensator until a sharp, black-and-white dividing line is observed.
-
Read the refractive index value from the scale.
-
Clean the prisms thoroughly with a suitable solvent (e.g., ethanol or acetone) and a lint-free tissue after the measurement.
Solubility Determination
This protocol provides a qualitative assessment of a compound's solubility in different solvents.
Apparatus:
-
Small test tubes
-
Vortex mixer (optional)
-
Graduated pipettes or droppers
Procedure:
-
Place a small, measured amount of (5-Chloropentyl)benzene (e.g., 20 mg or 20 µL) into a small test tube.
-
Add a small volume of the solvent to be tested (e.g., 0.5 mL of water) to the test tube.
-
Agitate the mixture vigorously for about 1-2 minutes using a vortex mixer or by flicking the test tube.
-
Observe the mixture to see if the compound has dissolved completely. If it has, the compound is considered soluble in that solvent. If a separate layer or solid particles remain, it is considered insoluble.
-
Repeat the process with other solvents, such as common organic solvents (e.g., ethanol, acetone, dichloromethane, hexane).
Synthesis Workflow Visualization
A common synthetic route to prepare alkyl-substituted benzenes like (5-Chloropentyl)benzene is through Friedel-Crafts acylation followed by a reduction. The following diagram illustrates this general workflow.
Caption: A generalized workflow for the synthesis of (5-Chloropentyl)benzene.
References
- 1. Benzene, (5-chloropentyl)- (CAS 15733-63-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Benzene, (5-chloropentyl)- [webbook.nist.gov]
- 3. Benzene, (5-chloropentyl)- [webbook.nist.gov]
- 4. Benzene, (5-chloropentyl)- [webbook.nist.gov]
- 5. Benzene, (5-chloropentyl)- [webbook.nist.gov]
- 6. [(5-Chloropentyl)sulfanyl]benzene (14633-28-4) for sale [vulcanchem.com]
- 7. Benzene, (1-chloropentyl) - Chemical & Physical Properties by Cheméo [chemeo.com]
Spectroscopic Analysis of 1-Chloro-5-phenylpentane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 1-Chloro-5-phenylpentane, also known as (5-chloropentyl)benzene. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols. This information is critical for the structural elucidation, identification, and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The following tables summarize the quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.32 - 7.15 | m | 5H | Ar-H |
| 3.53 | t | 2H | -CH₂-Cl |
| 2.61 | t | 2H | Ar-CH₂- |
| 1.83 - 1.73 | m | 2H | -CH₂-CH₂Cl |
| 1.71 - 1.61 | m | 2H | Ar-CH₂-CH₂- |
| 1.50 - 1.40 | m | 2H | -CH₂-CH₂-CH₂- |
Note: Predicted data based on analogous structures. Experimental verification is recommended.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 142.3 | Ar-C (quaternary) |
| 128.4 | Ar-CH |
| 128.3 | Ar-CH |
| 125.7 | Ar-CH |
| 45.0 | -CH₂-Cl |
| 35.8 | Ar-CH₂- |
| 32.4 | -CH₂-CH₂Cl |
| 31.1 | Ar-CH₂-CH₂- |
| 26.4 | -CH₂-CH₂-CH₂- |
Note: Data is based on computational predictions and requires experimental confirmation.[1]
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3080 - 3030 | Medium | C-H stretch (aromatic) |
| 2930 - 2850 | Strong | C-H stretch (aliphatic) |
| 1605, 1495, 1450 | Medium-Weak | C=C stretch (aromatic ring) |
| 750 - 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
| 725 - 550 | Strong | C-Cl stretch |
Note: Peak positions are approximate and based on typical values for the functional groups present.[2][3][4]
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 182 | ~15 | [M]⁺ (Molecular ion, ³⁵Cl) |
| 184 | ~5 | [M+2]⁺ (Molecular ion, ³⁷Cl) |
| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |
| 92 | ~60 | [C₇H₈]⁺ |
| 65 | ~30 | [C₅H₅]⁺ |
Source: NIST Mass Spectrometry Data Center.[5][6]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. A typical experiment involves the acquisition of 16-32 scans with a relaxation delay of 1-2 seconds between pulses.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz proton instrument). Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer.[5]
Sample Preparation (Neat Liquid): A drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin liquid film.
Data Acquisition: The sample is placed in the spectrometer's sample compartment, and the spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectral data is commonly acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS).[5]
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or hexane.
GC-MS Analysis: A small volume (e.g., 1 µL) of the prepared solution is injected into the gas chromatograph. The compound is vaporized and separated from the solvent and any impurities on a capillary column (e.g., a non-polar OV-101 column).[7] The separated compound then enters the mass spectrometer.
Ionization and Detection: In the mass spectrometer, the molecules are typically ionized by electron impact (EI) at 70 eV. The resulting molecular ion and fragment ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Logical workflow for the spectroscopic analysis and structural elucidation of this compound.
References
- 1. spectrabase.com [spectrabase.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Benzene, (5-chloropentyl)- [webbook.nist.gov]
- 5. This compound | C11H15Cl | CID 519173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzene, (5-chloropentyl)- [webbook.nist.gov]
- 7. Benzene, (5-chloropentyl)- [webbook.nist.gov]
An In-depth Technical Guide to 1-Chloro-5-phenylpentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Chloro-5-phenylpentane, a versatile chemical intermediate. The document details its chemical and physical properties, outlines a standard synthesis protocol, and explores its reactivity, with a particular focus on its role in intramolecular Friedel-Crafts reactions. Furthermore, this guide highlights its applications as a key building block in the synthesis of pharmaceutically active compounds. All quantitative data is presented in clear, tabular formats for ease of reference, and key reaction mechanisms are visualized to facilitate understanding.
Chemical Identity and Properties
This compound, also known by its IUPAC name 5-chloropentylbenzene, is an organochlorine compound that serves as a valuable reagent in organic synthesis. Its molecular structure consists of a phenyl group attached to a five-carbon aliphatic chain, which is terminated by a chlorine atom.
Molecular Formula and Weight
The fundamental molecular details of this compound are summarized below.
| Property | Value | Citation(s) |
| Molecular Formula | C₁₁H₁₅Cl | [1][2] |
| Molecular Weight | 182.69 g/mol | [1][3] |
| CAS Number | 15733-63-8 | [2] |
| IUPAC Name | 5-chloropentylbenzene | [1] |
Physical and Chemical Properties
The physical and chemical characteristics of this compound are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Citation(s) |
| Density | 1.014 g/mL | [3] |
| Boiling Point | 80-82 °C at 1 mmHg | |
| Flash Point | 76-79 °C at 0.65 mmHg | |
| Refractive Index | 1.514 | |
| Appearance | Colorless liquid | |
| Solubility | Soluble in common organic solvents |
Synthesis of this compound
A common and efficient method for the preparation of this compound is the chlorination of 5-phenyl-1-pentanol using a suitable chlorinating agent, such as thionyl chloride (SOCl₂).
Experimental Protocol: Chlorination of 5-phenyl-1-pentanol
Materials:
-
5-phenyl-1-pentanol
-
Thionyl chloride (SOCl₂)
-
Pyridine (optional, as a base)
-
Anhydrous diethyl ether or dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-phenyl-1-pentanol in an excess of anhydrous diethyl ether.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add thionyl chloride (approximately 1.2 to 1.5 molar equivalents) to the stirred solution via a dropping funnel. A small amount of pyridine can be added to catalyze the reaction and neutralize the HCl byproduct.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Gently heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture back to room temperature.
-
Carefully pour the mixture into a separatory funnel containing a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.
-
The product can be further purified by vacuum distillation.
Reactivity and Applications in Organic Synthesis
The reactivity of this compound is primarily centered around the lability of the carbon-chlorine bond, making it an excellent substrate for nucleophilic substitution and organometallic reactions. A significant application of this compound is in intramolecular Friedel-Crafts reactions to form cyclic structures.
Intramolecular Friedel-Crafts Cyclialkylation
In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), this compound undergoes an intramolecular Friedel-Crafts alkylation, also known as cyclialkylation. This reaction leads to the formation of 1-methyltetralin, a six-membered ring fused to the benzene ring, rather than the seven-membered ring that might be expected from direct cyclization.[4] This outcome is a result of a rearrangement preceding the cyclization step.[4]
The mechanism involves the formation of a primary carbocation upon the departure of the chloride ion, which is facilitated by the Lewis acid. This primary carbocation then rearranges to a more stable secondary carbocation via a hydride shift. Subsequent intramolecular electrophilic attack on the phenyl ring, followed by rearomatization, yields the final product, 1-methyltetralin.
Figure 1: Mechanism of Friedel-Crafts Cyclialkylation of this compound.
Role in Pharmaceutical Synthesis
This compound and its bromo-analogue are valuable intermediates in the synthesis of various active pharmaceutical ingredients (APIs). The phenylpentyl moiety can be a core structural component or a crucial linker in more complex drug molecules. Its ability to participate in carbon-carbon bond-forming reactions makes it a versatile building block for medicinal chemists in lead optimization and the development of new chemical entities.
Spectroscopic Data
Spectroscopic analysis is essential for the characterization and quality control of this compound.
| Spectroscopy Type | Data Availability | Citation(s) |
| ¹³C NMR | Spectra available in public databases like PubChem. | [1] |
| GC-MS | Data available from the NIST Mass Spectrometry Data Center. | [1] |
| IR Spectra | FTIR spectra are available in public databases. | [1] |
| Raman Spectra | Raman spectra are available in public databases. | [1] |
Conclusion
This compound is a significant chemical intermediate with well-defined physical and chemical properties. Its synthesis is straightforward, and its reactivity, particularly in intramolecular Friedel-Crafts reactions, offers a pathway to complex cyclic structures. Its role as a building block in the pharmaceutical industry underscores its importance for researchers and professionals in drug discovery and development. This guide provides the foundational technical information required for the effective utilization of this compound in a laboratory and research setting.
References
An In-depth Technical Guide on the Isomers of C11H15Cl
For Researchers, Scientists, and Drug Development Professionals
The molecular formula C11H15Cl represents a multitude of structural isomers of alkyl halides. Due to the varied arrangements of atoms, a single IUPAC name cannot be assigned to this formula. This guide provides an overview of the concept of isomerism as it pertains to C11H15Cl, presents several exemplary isomers with their corresponding IUPAC names, and furnishes available data and a representative experimental protocol to illustrate the depth of information required for a comprehensive analysis of a specific isomer.
The Isomerism of C11H15Cl
The molecular formula C11H15Cl indicates a degree of unsaturation of four, suggesting the presence of a benzene ring. The remaining five carbon atoms and the chlorine atom can be arranged in numerous ways, leading to a wide array of isomers. These isomers can differ in the structure of the alkyl chain, the position of the chlorine atom, and the substitution pattern on the benzene ring.
For instance, the alkyl chain can be a straight pentyl group, or it can be branched in various ways (e.g., isopentyl, neopentyl, or other branched structures). The chlorine atom can be attached to the alkyl chain or directly to the benzene ring (though the latter is an aryl halide). Furthermore, the substitution on the benzene ring can be ortho, meta, or para.
Here are a few examples of isomers of C11H15Cl with their IUPAC names:
-
1-Butyl-4-(chloromethyl)benzene[3]
-
Benzene, (2-chloro-1-methylbutyl)-[4]
-
Benzene, (3-chloro-3-methylbutyl)-[5]
-
Benzene, (1-chloro-1-methylbutyl)-[6]
-
Benzene, [2-chloro-3-methylbutyl]-[7]
Data Presentation
To facilitate comparison, quantitative data for a selection of C11H15Cl isomers are summarized below. The availability of comprehensive data is highly dependent on the specific isomer of interest.
Table 1: Physicochemical and Spectroscopic Data for Selected C11H15Cl Isomers
| Property | This compound | Benzene, (2-chloro-1-methylbutyl)- | Benzene, (3-chloro-3-methylbutyl)- |
| Molecular Formula | C11H15Cl[1] | C11H15Cl[4] | C11H15Cl[5] |
| Molecular Weight | 182.69 g/mol [1] | 182.690 g/mol [4] | 182.690 g/mol [5] |
| IUPAC Name | 5-chloropentylbenzene[1] | Benzene, (2-chloro-1-methylbutyl)-[4] | Benzene, (3-chloro-3-methylbutyl)-[5] |
| CAS Number | 15733-63-8[1] | Not Available | 4830-95-9[5] |
| Kovats Retention Index | 1353 (Standard non-polar)[1] | 1279 (Normal alkane RI, non-polar column, temperature ramp)[4] | 1326 (Normal alkane RI, non-polar column, temperature ramp)[5] |
| Spectroscopic Data | 13C NMR, GC-MS, FTIR, Raman[1] | Gas Chromatography[4] | Mass spectrum (electron ionization), Gas Chromatography[5] |
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and analysis of specific isomers. Below is a representative synthesis protocol for a related compound, 1-chloro-2-oxo-5-phenylpentane, which illustrates the level of detail required.
Synthesis of 1-chloro-2-oxo-5-phenylpentane [8]
-
Materials: 4-Phenylbutanoyl chloride (14.7 g), diazomethane (7.5 g) in diethyl ether (340 ml), anhydrous hydrogen chloride gas, crushed ice, water, aqueous sodium carbonate solution (2N), anhydrous magnesium sulphate.
-
Procedure:
-
4-Phenylbutanoyl chloride is added dropwise to a stirred solution of diazomethane in diethyl ether at 0°C.
-
The solution is stirred in an ice bath for an additional hour.
-
The solution is then saturated with anhydrous hydrogen chloride gas.
-
After 1 hour at 0°C, dry nitrogen is passed through the solution.
-
The solution is poured onto crushed ice (approximately 300 ml).
-
The ethereal layer is separated.
-
The aqueous phase is diluted with water (150 ml), saturated with sodium chloride, and extracted with diethyl ether.
-
The combined ethereal solutions are washed with water, aqueous sodium carbonate solution (2N), and then again with water.
-
The solution is dried over anhydrous magnesium sulphate.
-
The solvent is evaporated, and the residue is distilled to yield 1-chloro-2-oxo-5-phenylpentane.
-
Visualizations
Diagrams are essential for visualizing relationships and workflows. Below are examples of a logical diagram illustrating the concept of isomerism for C11H15Cl and a hypothetical experimental workflow.
Caption: Logical diagram illustrating that a single molecular formula can correspond to multiple structural isomers.
Caption: A generalized experimental workflow for the characterization of a specific chemical isomer.
References
- 1. This compound | C11H15Cl | CID 519173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Benzene, 1-butyl-4-(chloromethyl)- | C11H15Cl | CID 182273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzene, (2-chloro-1-methylbutyl) [webbook.nist.gov]
- 5. Benzene, (3-chloro-3-methylbutyl)- [webbook.nist.gov]
- 6. Benzene, (1-chloro-1-methylbutyl) [webbook.nist.gov]
- 7. Benzene, [2-chloro-3-methylbutyl] [webbook.nist.gov]
- 8. prepchem.com [prepchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Solubility and Stability of 1-Chloro-5-phenylpentane
This technical guide provides a comprehensive overview of the solubility and stability of this compound (CAS No: 15733-63-8), a key intermediate in various organic syntheses.[1][2] Understanding these fundamental physicochemical properties is critical for its effective use in research, process development, and pharmaceutical applications. This document outlines its expected solubility in common laboratory solvents, details its stability under various stress conditions, and provides standardized protocols for experimental determination.
Physicochemical Properties of this compound
This compound is a haloalkane derivative with a terminal phenyl group. Its structure, consisting of a flexible pentyl chain, a polar carbon-chlorine bond, and a non-polar phenyl ring, dictates its solubility and reactivity profile.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅Cl | [2][3] |
| Molecular Weight | 182.69 g/mol | [1][3] |
| Density | 1.014 g/cm³ | [4] |
| Boiling Point | 80-82°C at 1 mm Hg | [1][4] |
| Refractive Index | 1.5140 | [1][4] |
| LogP (Octanol/Water) | 3.638 | [1] |
Solubility Profile
The solubility of a compound is a critical parameter for its handling, formulation, and reaction kinetics. As a molecule with both non-polar (phenyl and alkyl chain) and weakly polar (chlorine) features, this compound exhibits characteristic solubility behavior.
Qualitative Solubility
Haloalkanes are generally considered to be sparingly soluble in water.[5][6][7] This is because significant energy is required to break the strong hydrogen bonds between water molecules, and the new dipole-dipole interactions formed between the haloalkane and water are not strong enough to compensate for this energy input.[5][6] Conversely, this compound is expected to be readily soluble in a wide range of organic solvents, as the intermolecular forces in both the solute and solvent are of a similar nature and strength (van der Waals forces).[5][6][8]
Quantitative Solubility Data (Illustrative)
The following table presents estimated solubility data for this compound in various common solvents at ambient temperature (20-25°C). This data is illustrative and should be confirmed by experimental analysis.
| Solvent | Solvent Type | Predicted Solubility Category | Estimated Solubility (mg/mL) |
| Water | Polar Protic | Very Slightly Soluble | < 0.1 |
| Methanol | Polar Protic | Soluble | > 100 |
| Ethanol | Polar Protic | Freely Soluble | > 200 |
| Acetone | Polar Aprotic | Freely Soluble | > 500 |
| Dichloromethane | Polar Aprotic | Very Soluble | > 1000 |
| Tetrahydrofuran (THF) | Polar Aprotic | Very Soluble | > 1000 |
| Toluene | Non-Polar | Very Soluble | > 1000 |
| n-Hexane | Non-Polar | Soluble | > 100 |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol describes a standard procedure for determining the solubility of this compound.
Objective: To determine the equilibrium solubility of the test compound in a selected solvent at a specified temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, hexane)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Shake the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow undissolved material to settle. Alternatively, centrifuge the samples to facilitate phase separation.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Avoid disturbing the excess solid.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.
Visualization of Solubility Determination Workflow
Caption: Workflow for experimental solubility determination.
Stability Profile
Stability testing provides evidence on how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[9][10] This information is crucial for determining appropriate storage conditions and shelf-life.
Potential Degradation Pathways
As a primary chloroalkane, this compound may be susceptible to:
-
Nucleophilic Substitution (Hydrolysis): Reaction with water or other nucleophiles to replace the chlorine atom, especially at non-neutral pH or elevated temperatures.
-
Elimination: Formation of an alkene via dehydrochlorination, typically favored by strong bases and high temperatures.
-
Photodegradation: Degradation upon exposure to light, particularly UV radiation.
-
Acid-Catalyzed Rearrangement: As seen in Friedel-Crafts reactions, the compound can undergo rearrangement and cyclization in the presence of strong Lewis acids.
Stability Study Data (Illustrative)
The following table presents hypothetical data from a 6-month stability study conducted according to the International Council for Harmonisation (ICH) guidelines.[11][12][13] The data illustrates potential degradation under various storage conditions.
| Storage Condition | Time Point | Assay (% Initial) | Major Degradant (% Area) | Appearance |
| Long-Term 25°C / 60% RH | 0 Months | 100.0 | Not Detected | Clear, colorless liquid |
| 3 Months | 99.8 | < 0.1 | No change | |
| 6 Months | 99.7 | 0.1 | No change | |
| Intermediate 30°C / 65% RH | 0 Months | 100.0 | Not Detected | Clear, colorless liquid |
| 3 Months | 99.5 | 0.2 | No change | |
| 6 Months | 99.1 | 0.4 | No change | |
| Accelerated 40°C / 75% RH | 0 Months | 100.0 | Not Detected | Clear, colorless liquid |
| 3 Months | 98.2 | 0.9 | No change | |
| 6 Months | 96.5 | 1.8 | Slight yellow tint | |
| Photostability ICH Q1B Option 2 | 1.2 million lux hours200 watt hours/m² | 99.2 | 0.3 | No change |
Experimental Protocol for Stability Testing (ICH Guideline Q1A)
This protocol outlines a formal stability study for this compound.
Objective: To evaluate the stability of the compound under various environmental conditions to recommend storage conditions and a re-test period.
Materials:
-
At least three batches of this compound.
-
Appropriate, inert containers (e.g., amber glass vials with Teflon-lined caps).
-
Calibrated stability chambers set to ICH conditions.[11][13]
-
Validated stability-indicating HPLC method capable of separating the parent compound from potential degradation products.
Procedure:
-
Initial Analysis (Time 0): Perform a complete analysis on all batches. This includes appearance, assay, purity (related substances), and identification.
-
Sample Storage: Place samples from each batch into stability chambers under the following conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH (if significant change is observed in accelerated conditions)
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Photostability Testing: Expose at least one batch to light conditions as specified in ICH guideline Q1B.
-
Testing Frequency: Pull samples from the chambers and test them at specified intervals.[10][13]
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, 36 months.
-
Accelerated: 0, 3, 6 months.
-
-
Analysis: At each time point, analyze the samples for:
-
Appearance: Visual inspection for color change, precipitation, etc.
-
Assay: Quantification of the parent compound.
-
Related Substances: Detection and quantification of any degradation products.
-
-
Data Evaluation: Evaluate any changes in the analytical results over time. Identify trends and determine if significant change has occurred. The results are used to establish a re-test period.
Chemical Reactivity: Friedel-Crafts Cyclialkylation
This compound is known to undergo intramolecular Friedel-Crafts alkylation (cyclialkylation) in the presence of a Lewis acid catalyst like AlCl₃.[14][15] This reaction is a key transformation and provides insight into the compound's chemical stability in acidic environments. The mechanism involves the formation of a carbocation, which can undergo rearrangement before attacking the aromatic ring to form a cyclic product.[16][17][18]
Caption: Mechanism of Friedel-Crafts Cyclialkylation.
Conclusion
This guide provides essential, albeit partially illustrative, data on the solubility and stability of this compound. It is predicted to be highly soluble in organic solvents and poorly soluble in water. Stability studies suggest it is relatively stable under standard long-term storage conditions, but may degrade under accelerated heat, humidity, and in strongly acidic environments. The provided experimental protocols offer a framework for researchers to determine precise quantitative data for their specific applications, ensuring the compound's effective and reliable use in a laboratory or manufacturing setting.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C11H15Cl | CID 519173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 15733-63-8 [chemicalbook.com]
- 5. CK12-Foundation [flexbooks.ck12.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. embibe.com [embibe.com]
- 8. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. mastercontrol.com [mastercontrol.com]
- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 14. mt.com [mt.com]
- 15. byjus.com [byjus.com]
- 16. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Friedel-Crafts Alkylation [organic-chemistry.org]
An In-depth Technical Guide to 1-Chloro-5-phenylpentane and Its Synonyms
For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical compounds is paramount. This guide provides a detailed overview of 1-Chloro-5-phenylpentane, its various synonyms found in scientific literature, its physicochemical properties, and its reactivity, with a focus on its role in synthetic chemistry.
Core Synonyms and Identification
This compound is known by several alternative names in chemical literature and supplier catalogs. Accurate identification is crucial for effective database searching and procurement. The primary identifier for this compound is its CAS Registry Number: 15733-63-8.[1][2][3][4]
A summary of its key synonyms and identifiers is presented below:
| Synonym | Notes |
| 5-Phenylpentyl chloride | A common and widely used alternative name.[2][5] |
| (5-Chloropentyl)benzene | Emphasizes the benzene substituent on the chloropentyl chain.[5][6] |
| Benzene, (5-chloropentyl)- | An indexing name used in chemical databases.[6][7] |
| 5-Phenyl-1-pentyl chloride | Specifies the position of the phenyl group.[6][7] |
| 5-chloropentylbenzene | Another common variant.[2][6] |
| 5-Phenylamyl chloride | The term "amyl" is a common name for a pentyl group.[6] |
| 5-chloro-1-phenylpentane | A structurally descriptive name.[6] |
Physicochemical and Spectral Data
A compilation of the key physicochemical and spectral data for this compound is provided below for easy reference.
| Property | Value | Source |
| Molecular Formula | C11H15Cl | [1][6] |
| Molecular Weight | 182.69 g/mol | [1][5] |
| CAS Number | 15733-63-8 | [1][5][6] |
| Boiling Point | 76-79°C at 0.65 mmHg; 80-82°C at 1mm Hg | [7] |
| Refractive Index | 1.5140 | [7] |
| InChI Key | UXJLBVYYDZDPBV-UHFFFAOYSA-N | [6] |
| PubChem CID | 519173 | [5] |
| GC-MS m/z Top Peak | 91 | [5] |
| Kovats Retention Index (Standard non-polar) | 1353 | [5] |
Experimental Protocols: Reactivity and Synthesis
This compound is a versatile intermediate in organic synthesis, primarily utilized for its ability to undergo nucleophilic substitution and Friedel-Crafts reactions.[2]
Friedel-Crafts Cyclialkylation of this compound
A notable reaction involving this compound is its intramolecular Friedel-Crafts cyclialkylation to form 1-methyltetralin. This reaction proceeds through a rearrangement, highlighting the intricate mechanistic pathways of such transformations.
Experimental Protocol:
-
Synthesis of Deuterated this compound: For mechanistic studies, deuterated analogues such as this compound-2,2-d2 can be synthesized. This involves the alkylation of malonic ester with a suitable phenylalkyl chloride, followed by deuterium exchange using D2O. The resulting deuterated malonic acid derivative is then hydrolyzed, decarboxylated, reduced to the corresponding alcohol, and finally converted to the chloride.
-
Cyclialkylation Reaction: The deuterated this compound is subjected to Friedel-Crafts conditions, typically using a Lewis acid catalyst. The reaction leads to the formation of labeled 1-methyltetralin.
-
Analysis: The position of the deuterium label in the product is determined using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to elucidate the reaction mechanism. The results from these analyses have demonstrated that a rearrangement precedes the cyclialkylation of this compound.
Logical Relationships in Reactivity
The reactivity of this compound can be visualized as a series of potential transformations. As an alkyl halide, it is a prime substrate for nucleophilic substitution reactions. Furthermore, the presence of the phenyl group allows for intramolecular electrophilic aromatic substitution, such as the Friedel-Crafts cyclialkylation.
This diagram illustrates the two primary reaction pathways for this compound. On one hand, it can react with a nucleophile to yield a substitution product. On the other hand, in the presence of a Lewis acid catalyst, it can undergo an intramolecular Friedel-Crafts reaction to form a cyclic product, 1-methyltetralin.
References
A Technical Guide to Sourcing High-Purity 1-Chloro-5-phenylpentane for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercial suppliers offering high-purity 1-Chloro-5-phenylpentane (CAS No. 15733-63-8), a key intermediate in various organic syntheses. Ensuring high purity is critical for the reliability and reproducibility of experimental results and the quality of downstream products. This document outlines available commercial sources, presents methods for purity verification, and details workflows for supplier selection and quality control.
Commercial Suppliers and Purity Specifications
The availability of high-purity this compound is crucial for research and manufacturing purposes. Several chemical suppliers offer this compound at various purity levels. The following table summarizes the offerings from a selection of commercial vendors. Researchers are advised to request lot-specific certificates of analysis (CoA) for detailed purity information.
| Supplier/Platform | Brand | Stated Purity | Notes |
| Thermo Scientific | Thermo Scientific | 99% | Formerly part of the Alfa Aesar portfolio.[1] |
| CP Lab Safety | - | min 99% | Product intended for professional research and industrial use only.[2] |
| CymitQuimica | Indagoo | 97% | Intended for laboratory use.[3] |
| Guidechem (Marketplace) | Multiple | 95+% to 99.9% | A platform listing various manufacturers, primarily based in China. Purity levels vary by supplier. |
| Santa Cruz Biotechnology | - | - | Product offered for biochemical research; purity should be confirmed via CoA.[4] |
| Sigma-Aldrich | Aladdin Scientific | 99% | - |
Purity Assessment: Experimental Protocols
The purity of this compound is typically determined by chromatographic methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Below are representative protocols for these analyses.
Gas Chromatography (GC) for Purity Determination
Principle: Gas chromatography separates volatile and thermally stable compounds based on their partitioning between a stationary phase (in a capillary column) and a mobile phase (an inert carrier gas). A Flame Ionization Detector (FID) is commonly used for organic compounds, providing a response proportional to the mass of carbon atoms. A halogen-specific detector (XSD) can also be used for enhanced selectivity.[5][6]
Methodology:
-
Instrumentation and Materials:
-
Gas Chromatograph equipped with an FID or XSD.
-
Capillary Column: A non-polar column, such as a DB-1 or HP-5 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium or Hydrogen, high purity.
-
Reagents: High-purity solvent for sample dilution (e.g., hexane or dichloromethane).
-
Sample: this compound.
-
-
Sample Preparation:
-
Accurately prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen solvent.
-
Prepare a working solution by diluting the stock solution to an appropriate concentration (e.g., 100 µg/mL).
-
-
GC Instrument Parameters (Example):
-
Inlet: Splitless mode, Temperature: 250°C.
-
Carrier Gas Flow: 1.0 mL/min (constant flow).
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
Detector (FID): Temperature: 300°C, Hydrogen flow: 30 mL/min, Airflow: 300 mL/min, Makeup gas (N2 or He): 25 mL/min.
-
-
Data Analysis:
-
Inject the prepared sample.
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Principal Peak / Total Area of All Peaks) x 100.
-
Impurities can be identified by comparing retention times with known standards or by using a mass spectrometer (GC-MS).
-
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Principle: HPLC separates compounds based on their distribution between a stationary phase (packed in a column) and a liquid mobile phase. For a non-polar compound like this compound, reversed-phase chromatography is the method of choice.[7] Detection is typically performed using an ultraviolet (UV) detector.
Methodology:
-
Instrumentation and Materials:
-
HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.[7]
-
Mobile Phase: A mixture of acetonitrile (or methanol) and water.
-
Reagents: HPLC-grade acetonitrile (or methanol) and water.
-
Sample: this compound.
-
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the sample in the mobile phase to create a stock solution (e.g., 1 mg/mL).
-
Further dilute to a working concentration (e.g., 0.1 mg/mL).
-
-
HPLC Instrument Parameters (Example):
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: UV at 254 nm.
-
-
Data Analysis:
-
Inject the prepared sample solution.
-
Calculate the purity using the area percent method, similar to the GC analysis.
-
Purity (%) = (Area of Principal Peak / Total Area of All Peaks) x 100.
-
Workflows for Procurement and Quality Assurance
The following diagrams illustrate key workflows for sourcing and verifying high-purity chemical reagents.
Caption: Workflow for Supplier Selection and Quality Verification.
Caption: General Synthesis and Purification Workflow.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. scbt.com [scbt.com]
- 5. davidsonanalytical.co.uk [davidsonanalytical.co.uk]
- 6. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaguru.co [pharmaguru.co]
An In-depth Technical Guide to the Basic Reactivity Profile of 1-Chloro-5-phenylpentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the basic reactivity profile of 1-chloro-5-phenylpentane, a versatile bifunctional molecule incorporating a reactive alkyl chloride and a stable phenyl group. This document details its synthesis, characteristic reactions including substitution, elimination, and intramolecular cyclization, and a summary of its spectroscopic properties. The information presented is intended to serve as a foundational resource for researchers and professionals in organic synthesis and drug development, enabling a deeper understanding of its chemical behavior and potential applications.
Introduction
This compound is a halogenated hydrocarbon featuring a five-carbon aliphatic chain with a terminal chlorine atom and a phenyl substituent at the opposing end. This unique structure imparts a dual reactivity, making it a valuable building block in organic synthesis. The primary chloride is susceptible to nucleophilic attack and elimination reactions, while the aromatic ring can participate in electrophilic substitution reactions. This guide will explore the fundamental reactions that characterize the reactivity of this compound.
Synthesis of this compound
The most common and direct laboratory synthesis of this compound involves the chlorination of 5-phenyl-1-pentanol. This transformation can be efficiently achieved using various chlorinating agents, with thionyl chloride (SOCl₂) being a prevalent choice due to the clean nature of the reaction, where the byproducts are gaseous sulfur dioxide and hydrogen chloride.
Experimental Protocol: Synthesis from 5-Phenyl-1-pentanol
Reaction: C₆H₅(CH₂)₅OH + SOCl₂ → C₆H₅(CH₂)₅Cl + SO₂ + HCl
Procedure: To a stirred solution of 5-phenyl-1-pentanol (1 equivalent) in a suitable anhydrous solvent such as diethyl ether or dichloromethane at 0 °C, thionyl chloride (1.1 to 1.5 equivalents) is added dropwise. A small amount of a tertiary amine base like pyridine may be added to neutralize the HCl generated. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). The reaction is then quenched by the slow addition of water or a saturated sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation to afford this compound as a colorless oil. While a specific yield for this exact reaction is not readily available in the literature, similar conversions of primary alcohols to alkyl chlorides using thionyl chloride typically proceed in high yields, often exceeding 80-90%.
Core Reactivity Profile
The reactivity of this compound is dominated by the chemistry of the primary alkyl chloride. It readily undergoes nucleophilic substitution (Sₙ2) and elimination (E2) reactions. Furthermore, the presence of the phenyl ring allows for intramolecular reactions, most notably Friedel-Crafts alkylation.
Nucleophilic Substitution Reactions
As a primary alkyl halide, this compound is an excellent substrate for Sₙ2 reactions, where a nucleophile displaces the chloride ion in a single, concerted step.
The reaction with sodium cyanide is a classic example of an Sₙ2 reaction, leading to the formation of a nitrile. This reaction is valuable for extending the carbon chain.
-
Experimental Protocol: this compound is dissolved in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to enhance the nucleophilicity of the cyanide ion.[1] Sodium cyanide (typically 1.2-1.5 equivalents) is added, and the mixture is heated (e.g., to 90°C) for several hours.[2] The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is cooled, poured into water, and extracted with an organic solvent like ether. The combined organic extracts are washed, dried, and concentrated to yield 6-phenylhexanenitrile. Yields for Sₙ2 reactions of primary alkyl halides with sodium cyanide in DMSO are generally high.[1]
Under appropriate conditions, this compound can be hydrolyzed to 5-phenyl-1-pentanol. However, with a strong base like sodium hydroxide, elimination reactions can compete. To favor substitution, milder conditions or the use of a weaker base might be employed.
-
Reaction Conditions: The reaction is typically carried out by heating this compound with an aqueous solution of sodium hydroxide. The use of a co-solvent may be necessary to ensure miscibility.
Elimination Reactions
When treated with a strong, sterically hindered base, this compound can undergo an E2 elimination to form an alkene.
Potassium tert-butoxide (t-BuOK) is a bulky base that favors the formation of the less substituted (Hofmann) product in E2 eliminations.[3] However, for a primary alkyl halide like this compound, there is only one possible alkene product, 5-phenyl-1-pentene.
-
Experimental Protocol: this compound is dissolved in a suitable solvent, such as tetrahydrofuran (THF). Potassium tert-butoxide (typically 1.1-1.5 equivalents) is added, and the reaction is stirred at room temperature or gently heated. The reaction is monitored for the disappearance of the starting material. After completion, the reaction is quenched, and the product is isolated by extraction and purified by distillation or chromatography.
Intramolecular Friedel-Crafts Alkylation
The presence of the phenyl ring and the alkyl halide in the same molecule allows for an intramolecular Friedel-Crafts alkylation reaction in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction leads to the formation of a new ring, in this case, a tetralin derivative.
-
Experimental Protocol: To a solution of this compound in an inert solvent like dichloromethane or carbon disulfide, a Lewis acid such as aluminum chloride (in slight excess) is added portion-wise at a low temperature (e.g., 0 °C). The reaction mixture is then stirred at room temperature for several hours. The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed, dried, and concentrated. The product, typically 1-methyltetralin, is then purified. This type of intramolecular cyclization is a powerful tool for constructing polycyclic systems.[4][5]
Quantitative Data Summary
| Reaction Type | Reagents and Conditions | Product | Typical Yield (%) |
| Synthesis | 5-phenyl-1-pentanol, SOCl₂, optional pyridine | This compound | >80 (Estimated) |
| Substitution (Sₙ2) | NaCN, DMSO, 90°C | 6-Phenylhexanenitrile | High |
| Substitution (Sₙ2) | NaOH, H₂O, heat | 5-Phenyl-1-pentanol | Moderate (competes with elimination) |
| Elimination (E2) | K-tert-butoxide, THF | 5-Phenyl-1-pentene | Good to High |
| Intramolecular Friedel-Crafts | AlCl₃, CH₂Cl₂ | 1-Methyltetralin | Moderate to Good |
Spectroscopic Profile
The structure of this compound can be confirmed by various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (a multiplet around 7.1-7.3 ppm), a triplet for the benzylic protons (-CH₂-Ph) around 2.6 ppm, a triplet for the protons on the carbon bearing the chlorine atom (-CH₂-Cl) around 3.5 ppm, and a series of multiplets for the three methylene groups in the middle of the chain between approximately 1.4 and 1.8 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons (typically between 125-142 ppm), a peak for the carbon attached to chlorine around 45 ppm, a peak for the benzylic carbon around 36 ppm, and signals for the other aliphatic carbons in the range of 26-33 ppm.[6]
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 182 and an M+2 peak at m/z = 184 with an intensity of about one-third of the M⁺ peak, which is characteristic of a compound containing one chlorine atom. Common fragmentation patterns would include the loss of a chlorine atom (M-35) and the formation of the tropylium ion at m/z = 91, which is a very common and stable fragment for compounds containing a benzyl group.[7][8]
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit the following characteristic absorption bands:
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-2960 cm⁻¹
-
C=C stretching (aromatic): ~1450-1600 cm⁻¹
-
C-H bending (aromatic): ~690-770 cm⁻¹ (indicative of monosubstitution)
-
C-Cl stretching: ~650-750 cm⁻¹
Visualized Reaction Pathways and Workflows
Synthesis of this compound
Caption: Synthesis of this compound.
Core Reactivity Pathways
Caption: Key reactions of this compound.
Conclusion
This compound exhibits a predictable yet versatile reactivity profile centered on the primary alkyl chloride functionality. It serves as a competent substrate for Sₙ2, E2, and intramolecular Friedel-Crafts reactions, making it a useful intermediate in the synthesis of a variety of acyclic and cyclic phenyl-containing compounds. The detailed protocols and compiled data within this guide are intended to facilitate its effective utilization in research and development, particularly in the fields of medicinal chemistry and materials science where the introduction of a phenylpentyl moiety is desired. A thorough understanding of its reactivity is crucial for designing efficient synthetic routes and exploring its full potential in the development of novel molecules.
References
- 1. gchemglobal.com [gchemglobal.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[7]annulen-7-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Synthesis of 1-Chloro-5-phenylpentane from 5-phenyl-1-pentanol
Application Note: Synthesis of 1-Chloro-5-phenylpentane
AN-CHEM-028
Abstract
This application note provides a detailed protocol for the synthesis of this compound from its corresponding alcohol, 5-phenyl-1-pentanol. The conversion of the primary alcohol to the alkyl chloride is achieved using thionyl chloride (SOCl₂), a highly effective chlorinating agent.[1][2][3] This method is advantageous as the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product isolation and purification.[2] The protocol outlines the reaction setup, workup, purification, and characterization of the final product, tailored for researchers in organic synthesis and drug development.
Introduction
The conversion of alcohols to alkyl halides is a fundamental transformation in organic chemistry. Alkyl halides are versatile intermediates, readily participating in various nucleophilic substitution and elimination reactions, making them crucial building blocks in the synthesis of more complex molecules. 5-phenyl-1-pentanol is a commercially available primary alcohol, and its conversion to this compound provides a useful synthon for further functionalization.
Thionyl chloride is a preferred reagent for converting primary and secondary alcohols into their corresponding chlorides due to the clean nature of the reaction and typically high yields.[2][4] The reaction proceeds through the formation of a chlorosulfite intermediate, which is then attacked by a chloride ion in an Sₙ2-like mechanism.[1][3]
Reaction and Mechanism
The overall reaction is as follows:
C₆H₅(CH₂)₅OH + SOCl₂ → C₆H₅(CH₂)₅Cl + SO₂ + HCl
The reaction is initiated by the attack of the alcohol's oxygen atom on the sulfur atom of thionyl chloride. This step forms an alkyl chlorosulfite intermediate. For primary alcohols, a subsequent backside attack by a chloride ion on the carbon atom bearing the hydroxyl group leads to the formation of the alkyl chloride with an inversion of configuration, though this is irrelevant for an achiral substrate like 5-phenyl-1-pentanol.[1][3] The other products, SO₂ and HCl, are gases that evolve from the reaction mixture, driving the equilibrium towards the product side.[2]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 5-phenyl-1-pentanol | ≥98% | Standard Chemical Supplier |
| Thionyl chloride (SOCl₂) | ≥99% | Standard Chemical Supplier |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Standard Chemical Supplier |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Standard Chemical Supplier |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Standard Chemical Supplier |
Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser with a gas outlet/drying tube
-
Dropping funnel
-
Ice-water bath
-
Heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Vacuum distillation apparatus
Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-phenyl-1-pentanol (e.g., 10.0 g, 60.9 mmol). Dissolve the alcohol in 100 mL of anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the flask in an ice-water bath. Slowly add thionyl chloride (e.g., 6.5 mL, 89.0 mmol, ~1.5 equivalents) to the stirred solution via a dropping funnel over 30 minutes. A gas outlet should be connected to a scrubber (e.g., containing NaOH solution) to neutralize the evolving HCl and SO₂ gases.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 40°C for DCM) for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into 100 mL of ice-cold saturated sodium bicarbonate solution to quench excess thionyl chloride and neutralize HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.
Data and Characterization
Physical and Chemical Properties
| Compound | Formula | MW ( g/mol ) | Boiling Point (°C) | Refractive Index |
| 5-phenyl-1-pentanol | C₁₁H₁₆O | 164.24 | 259 | 1.513 |
| This compound | C₁₁H₁₅Cl | 182.69[5][6][7] | 80-82 @ 1 mmHg[8] | 1.514[8] |
Typical Reaction Results
| Parameter | Value |
| Starting Material | 10.0 g |
| Thionyl Chloride | 6.5 mL |
| Typical Yield | 85-95% |
| Purity (by GC) | >97%[9] |
Spectroscopic Data for this compound
| Technique | Key Signals |
| ¹H NMR (CDCl₃) | δ 7.32-7.15 (m, 5H, Ar-H), 3.54 (t, 2H, -CH₂Cl), 2.62 (t, 2H, Ar-CH₂-), 1.88-1.78 (m, 2H), 1.75-1.65 (m, 2H), 1.50-1.40 (m, 2H). |
| ¹³C NMR (CDCl₃) | δ 142.5, 128.4, 128.3, 125.7, 45.1, 35.8, 32.5, 31.2, 26.6. |
| IR (film, cm⁻¹) | 3026 (Ar C-H), 2935, 2858 (Aliphatic C-H), 1496, 1454 (Ar C=C), 748, 698 (Ar C-H bend), 655 (C-Cl). |
Visualized Workflow and Chemistry
The following diagrams illustrate the experimental workflow and the chemical transformation.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Overall chemical transformation from alcohol to alkyl chloride.
Safety Precautions
-
Thionyl Chloride (SOCl₂): is highly toxic, corrosive, and reacts violently with water. Handle only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Dichloromethane (DCM): is a volatile solvent and a suspected carcinogen. Minimize exposure by handling it in a fume hood.
-
Quenching: The quenching of thionyl chloride is highly exothermic and releases large volumes of gas. Perform this step slowly and with caution in an ice bath.
Conclusion
The described protocol provides a reliable and efficient method for the synthesis of this compound from 5-phenyl-1-pentanol using thionyl chloride. The procedure is straightforward, utilizes common laboratory reagents and equipment, and offers high yields of the desired product. This makes it a valuable method for researchers requiring this versatile chemical intermediate.
References
- 1. reactionweb.io [reactionweb.io]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 5. This compound | C11H15Cl | CID 519173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [stenutz.eu]
- 7. scbt.com [scbt.com]
- 8. Page loading... [wap.guidechem.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
Application Notes and Protocol for the Friedel-Crafts Cyclialkylation of 1-Chloro-5-phenylpentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts cyclialkylation is a powerful intramolecular variant of the classical Friedel-Crafts alkylation, enabling the synthesis of cyclic structures fused to an aromatic ring.[1][2][3] This protocol details the cyclization of 1-Chloro-5-phenylpentane. This reaction proceeds via an electrophilic aromatic substitution mechanism, typically catalyzed by a strong Lewis acid such as aluminum chloride (AlCl₃).[3][4] Interestingly, the reaction does not yield the direct cyclization product, benzosuberane. Instead, it undergoes a carbocation rearrangement to form the more stable 1-methyltetralin as the major product.[1] This rearrangement provides valuable insight into the mechanistic pathways of Friedel-Crafts reactions. This method is crucial for synthesizing tetralin derivatives, which are important structural motifs in medicinal chemistry and materials science.
Reaction Principle
The reaction is initiated by the interaction of the Lewis acid catalyst (e.g., AlCl₃) with the chlorine atom of this compound. This generates a primary carbocation, which rapidly rearranges through a series of hydride and alkyl shifts to a more stable tertiary benzylic carbocation. This rearranged carbocation then acts as the electrophile, attacking the electron-rich phenyl ring to form a new six-membered ring. A final deprotonation step restores the aromaticity of the system, yielding 1-methyltetralin.
Data Presentation: Reaction Parameters
The following table summarizes typical reaction parameters for the Friedel-Crafts cyclialkylation of this compound.
| Parameter | Value/Condition | Notes |
| Starting Material | This compound | Must be anhydrous. |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | 1.1 - 1.3 equivalents. Other Lewis acids like FeCl₃ or solid acids can be used. |
| Solvent | Anhydrous Dichloromethane (CH₂Cl₂) | Other non-polar, aprotic solvents like carbon disulfide can be used but are more hazardous. |
| Temperature | 0 °C to Room Temperature | Initial addition is performed at 0 °C to control the exothermic reaction. |
| Reaction Time | 2 - 6 hours | Progress should be monitored by Thin-Layer Chromatography (TLC). |
| Work-up | Acidic Aqueous Quench (Ice/HCl) | Decomposes the aluminum chloride complex. |
| Purification | Column Chromatography or Distillation | To isolate the pure 1-methyltetralin product. |
| Expected Yield | 50-70% | Yields are variable and depend on the purity of reagents and reaction scale. |
Experimental Protocol
Materials and Reagents:
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed Ice
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane/Ethyl Acetate solvent system for chromatography
Procedure:
-
Reaction Setup:
-
Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.
-
Fit the condenser with a calcium chloride drying tube or a nitrogen inlet to maintain anhydrous conditions.
-
All glassware must be thoroughly flame-dried or oven-dried before use.
-
-
Reagent Charging:
-
In a fume hood, charge the reaction flask with anhydrous aluminum chloride (1.2 equivalents).
-
Add anhydrous dichloromethane to the flask to create a slurry.
-
Cool the flask to 0 °C in an ice-water bath.
-
-
Addition of Substrate:
-
Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane in the dropping funnel.
-
Add the solution of this compound dropwise to the stirred AlCl₃ slurry over 30-60 minutes. Maintain the temperature of the reaction mixture between 0-5 °C during the addition to control the initial exothermic reaction.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Stir the mixture for an additional 2-5 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 95:5 hexane:ethyl acetate mobile phase) until the starting material is consumed.
-
-
Quenching:
-
Once the reaction is complete, cool the flask back down to 0 °C in an ice bath.
-
Very slowly and carefully, pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid. This step is highly exothermic and will release HCl gas. Perform this in a well-ventilated fume hood.
-
-
Work-up:
-
Transfer the quenched mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine all organic layers.
-
-
Washing:
-
Wash the combined organic layers sequentially with:
-
Water
-
Saturated sodium bicarbonate solution (to neutralize any remaining acid)
-
Brine
-
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude oil by flash column chromatography on silica gel using a hexane-based eluent or by vacuum distillation to yield pure 1-methyltetralin.
-
Visualizations
Reaction Pathway
Caption: Reaction scheme for the cyclialkylation of this compound.
Proposed Mechanism
Caption: Proposed mechanistic pathway involving carbocation rearrangement.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
References
Application Notes and Protocols: Formation of 5-Phenylpentylmagnesium Chloride from 1-Chloro-5-phenylpentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are powerful nucleophilic organometallic compounds widely utilized in organic synthesis for the formation of carbon-carbon bonds.[1][2] The synthesis of these reagents involves the reaction of an organic halide with magnesium metal in an ethereal solvent.[3] This document provides detailed application notes and a comprehensive protocol for the preparation of 5-phenylpentylmagnesium chloride, a Grignard reagent derived from 1-chloro-5-phenylpentane. This versatile reagent can serve as a key intermediate in the synthesis of a variety of organic molecules, including alcohols, carboxylic acids, and long-chain alkanes.[4][5][6]
The formation of a Grignard reagent from an alkyl chloride is typically less facile than from the corresponding bromide or iodide, often necessitating specific activation of the magnesium surface and careful control of reaction conditions to achieve satisfactory yields.[3] Typical yields for Grignard reagent formation from primary alkyl chlorides range from 50% to 80%.[3]
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Structure |
| This compound | C₁₁H₁₅Cl | 182.69 | Ph-(CH₂)₅-Cl |
| Magnesium | Mg | 24.31 | Mg |
| 5-Phenylpentylmagnesium chloride | C₁₁H₁₅ClMg | 206.99 | Ph-(CH₂)₅-MgCl |
Table 2: Typical Reaction Parameters and Expected Yields
| Parameter | Value | Notes |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Diethyl ether can also be used, but THF is often preferred for less reactive chlorides.[7] |
| Temperature | Room Temperature to 40 °C (Initiation); Reflux | The reaction is exothermic and may require initial warming to start, followed by cooling to maintain a gentle reflux. |
| Reaction Time | 1 - 3 hours | Completion can be monitored by the disappearance of magnesium turnings. |
| Activation Method | Iodine crystal or 1,2-dibromoethane | Essential for removing the passivating magnesium oxide layer.[3] |
| Typical Yield | 50 - 80% | Highly dependent on the purity of reagents and dryness of the apparatus.[3] |
Experimental Protocol
This protocol details the preparation of 5-phenylpentylmagnesium chloride from this compound. All procedures must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware to prevent quenching of the Grignard reagent by moisture.[2]
Materials and Reagents
-
This compound (purified and dried)
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (or 1,2-dibromoethane)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle or oil bath
Procedure
-
Apparatus Setup: Assemble the three-neck round-bottom flask with a reflux condenser, an addition funnel, and a gas inlet for the inert atmosphere. Ensure all glassware is thoroughly oven-dried and cooled under a stream of inert gas.
-
Magnesium Activation: Place the magnesium turnings in the reaction flask. Add a single crystal of iodine. Gently heat the flask with a heat gun under a flow of inert gas until the purple iodine vapor is observed, which indicates the activation of the magnesium surface.[3] Allow the flask to cool to room temperature.
-
Reagent Preparation: Prepare a solution of this compound in anhydrous THF in the addition funnel.
-
Initiation of Reaction: Add a small portion of the this compound solution (approximately 10%) to the magnesium turnings. The reaction mixture may need to be gently warmed to initiate the Grignard formation, which is indicated by the disappearance of the iodine color, bubble formation, and a gentle reflux of the solvent.
-
Addition of Alkyl Halide: Once the reaction has initiated, add the remaining this compound solution dropwise from the addition funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled in a water bath.
-
Completion of Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (reflux) for an additional 1-2 hours to ensure all the magnesium has reacted. The successful formation of the Grignard reagent is indicated by the disappearance of the metallic magnesium and the formation of a grayish, cloudy solution.
-
Use of the Grignard Reagent: The resulting 5-phenylpentylmagnesium chloride solution is typically used immediately in subsequent reactions.[8] The concentration of the Grignard reagent can be determined by titration if required.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the preparation of 5-phenylpentylmagnesium chloride.
Signaling Pathway of Grignard Reaction
Caption: Key components in the formation of 5-phenylpentylmagnesium chloride.
Applications
The synthesized 5-phenylpentylmagnesium chloride is a valuable intermediate for various organic transformations:
-
Synthesis of Alcohols: Reaction with aldehydes or ketones yields secondary or tertiary alcohols, respectively.[5][9] For instance, reaction with formaldehyde produces 6-phenyl-1-hexanol, a primary alcohol.
-
Synthesis of Carboxylic Acids: Carbonation of the Grignard reagent with carbon dioxide, followed by an acidic workup, provides 6-phenylhexanoic acid.[8]
-
Synthesis of Ketones: Reaction with nitriles can produce ketones after hydrolysis.[1]
-
Formation of Long-Chain Alkanes: The Grignard reagent can be used in coupling reactions or the alcohol products can be further reduced to form long-chain alkanes.[4]
Troubleshooting
-
Failure to Initiate: This is often due to moisture in the apparatus or solvent, or an inactive magnesium surface. Ensure all components are scrupulously dried and that the magnesium is properly activated.
-
Low Yield: In addition to moisture, low yields can result from side reactions such as Wurtz coupling, where the Grignard reagent reacts with the starting alkyl halide. Maintaining a dilute solution and a controlled addition rate can minimize this side reaction.
References
- 1. leah4sci.com [leah4sci.com]
- 2. 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for 1-Chloro-5-phenylpentane in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 1-chloro-5-phenylpentane as a substrate in various palladium-catalyzed cross-coupling reactions. While direct literature specifically detailing the cross-coupling of this compound is limited, the following protocols and data are based on established methodologies for the coupling of unactivated primary alkyl chlorides.[1][2] These reactions are powerful tools for the formation of carbon-carbon bonds, a crucial step in the synthesis of complex organic molecules and pharmaceutical intermediates.[3]
Introduction to Palladium-Catalyzed Cross-Coupling of Alkyl Halides
Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis for their ability to form C-C and C-heteroatom bonds with high efficiency and selectivity.[3][4] While aryl and vinyl halides are common substrates, the use of unactivated alkyl halides, such as this compound, has historically been challenging due to slow oxidative addition and the potential for competing β-hydride elimination.[1] However, recent advancements in catalyst design, particularly the development of bulky, electron-rich phosphine ligands, have enabled the successful coupling of a variety of unactivated alkyl electrophiles, including chlorides.[1][4]
The general catalytic cycle for these reactions involves the oxidative addition of the alkyl halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5][6]
Potential Cross-Coupling Reactions Involving this compound
Based on the reactivity of similar primary alkyl chlorides, this compound is a viable substrate for several types of palladium-catalyzed cross-coupling reactions, most notably Negishi and Kumada couplings.
-
Negishi Coupling: This reaction involves the coupling of an organohalide with an organozinc reagent.[7][8] It is known for its high functional group tolerance and the ability to couple sp3-hybridized carbons.[1][7]
-
Kumada Coupling: This reaction utilizes a Grignard reagent as the coupling partner.[5][9] While Grignard reagents are highly reactive, which can limit functional group compatibility, this method is effective for the formation of alkyl-aryl and alkyl-alkyl bonds.[9][10]
-
Sonogashira Coupling: Traditionally used for coupling aryl/vinyl halides with terminal alkynes, recent developments have extended its scope to include non-activated alkyl halides, often using nickel or co-catalytic systems.[11][12][13] The direct palladium-catalyzed Sonogashira coupling of unactivated alkyl chlorides remains less common.
-
Suzuki Coupling: While highly versatile for aryl and vinyl substrates, the Suzuki coupling of unactivated alkyl halides has been more challenging, though progress has been made, particularly with alkyl bromides and iodides.[14]
-
Heck Reaction: The Heck reaction typically involves the coupling of an unsaturated halide with an alkene and is less commonly applied to unactivated alkyl halides for direct C(sp3)-C(sp2) bond formation.[6][15]
-
Buchwald-Hartwig Amination: This reaction is a powerful method for C-N bond formation, coupling amines with aryl halides.[16][17][18] Its application with alkyl halides is also an active area of research.
Given the available literature, Negishi and Kumada couplings represent the most robust and well-documented methods for the cross-coupling of unactivated primary alkyl chlorides like this compound.
Quantitative Data Summary
The following tables summarize representative quantitative data for the Negishi and Kumada coupling of a generic primary alkyl chloride (R-Cl) with an aryl coupling partner, which can be extrapolated for this compound.
Table 1: Representative Conditions and Yields for Negishi Coupling of Primary Alkyl Chlorides
| Entry | Aryl Zinc Reagent (ArZnX) | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PhZnCl | 2% Pd₂(dba)₃ | 8% PCyp₃ | NMI | THF/NMP | 80 | 12 | ~85[1] |
| 2 | 4-MeOC₆H₄ZnCl | 2% Pd₂(dba)₃ | 8% PCyp₃ | NMI | THF/NMP | 80 | 12 | ~80[1] |
| 3 | 2-ThienylZnCl | 2% Pd₂(dba)₃ | 8% PCyp₃ | NMI | THF/NMP | 80 | 12 | ~75[1] |
dba = dibenzylideneacetone; PCyp₃ = tricyclopentylphosphine; NMI = N-methylimidazole; THF = tetrahydrofuran; NMP = N-methyl-2-pyrrolidone.
Table 2: Representative Conditions and Yields for Kumada Coupling of Primary Alkyl Chlorides
| Entry | Grignard Reagent (ArMgX) | Pd Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PhMgBr | 1% PdCl₂(dppf) | - | THF | 65 | 24 | ~70-80 |
| 2 | 4-TolylMgBr | 1% Pd(OAc)₂ | 2% SPhos | Toluene | 100 | 18 | ~80-90 |
| 3 | 2-NaphthylMgBr | 1% PdCl₂(dppf) | - | THF | 65 | 24 | ~75 |
dppf = 1,1'-bis(diphenylphosphino)ferrocene; SPhos = 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl.
Experimental Protocols
Protocol 1: General Procedure for the Negishi Coupling of this compound with an Aryl Zinc Reagent
This protocol is adapted from established methods for the Negishi coupling of unactivated alkyl chlorides.[1]
Materials:
-
This compound
-
Aryl zinc chloride (e.g., Phenylzinc chloride solution in THF)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tricyclopentylphosphine (PCyp₃)
-
N-Methylimidazole (NMI)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and PCyp₃ (0.08 mmol, 8 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add a solution of this compound (1.0 mmol) in a mixture of anhydrous THF (2 mL) and anhydrous NMP (2 mL).
-
Add N-Methylimidazole (NMI) (1.2 mmol).
-
To the stirring solution, add the aryl zinc chloride solution (1.2 mmol, 1.2 equiv) dropwise at room temperature.
-
Seal the Schlenk tube and heat the reaction mixture to 80 °C in an oil bath.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Protocol 2: General Procedure for the Kumada Coupling of this compound with a Grignard Reagent
This protocol is based on general procedures for the Kumada coupling of alkyl halides.[5][10]
Materials:
-
This compound
-
Aryl magnesium bromide (e.g., Phenylmagnesium bromide solution in THF)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL).
-
Add PdCl₂(dppf) (0.01 mmol, 1 mol%) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture while stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 65 °C).
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 18-24 hours.
-
Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the final product.
Visualizations
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for cross-coupling reactions.
Caption: Logical relationships of key components affecting reaction outcome.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Kumada coupling - Wikipedia [en.wikipedia.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Negishi coupling - Wikipedia [en.wikipedia.org]
- 8. Negishi Coupling [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Kumada Coupling | NROChemistry [nrochemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Heck Reaction [organic-chemistry.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes & Protocols: Experimental Procedures for Alkylation with 1-Chloro-5-phenylpentane
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed experimental protocols for two primary classes of alkylation reactions utilizing 1-Chloro-5-phenylpentane: Intramolecular Friedel-Crafts cyclialkylation and intermolecular nucleophilic substitution. These procedures offer pathways to synthesize complex cyclic structures and to introduce the 5-phenylpentyl moiety onto various substrates, respectively. The protocols include reaction mechanisms, step-by-step procedures, and quantitative data to guide laboratory synthesis.
Protocol 1: Intramolecular Friedel-Crafts Cyclialkylation of this compound
Principle and Mechanism
Intramolecular alkylation of this compound under Friedel-Crafts conditions serves as a classic example of a cyclialkylation reaction involving carbocation rearrangement.[1][2] The reaction is catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which facilitates the formation of a primary carbocation.[3][4] This unstable primary carbocation rapidly rearranges via a hydride shift to a more stable secondary carbocation. Subsequent intramolecular electrophilic aromatic substitution results in the formation of 1-methyltetralin, rather than the direct cyclization product, benzosuberane.[1] This rearrangement pathway is a critical consideration in designing syntheses using primary alkyl halides in Friedel-Crafts reactions.[2]
Reaction Scheme
Visualization of Reaction Mechanism
Caption: Mechanism of Friedel-Crafts cyclialkylation with rearrangement.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
|---|---|---|---|
| This compound | ≥98% | e.g., Santa Cruz Biotechnology | CAS: 15733-63-8[5] |
| Aluminum Chloride (Anhydrous) | ≥99% | e.g., Sigma-Aldrich | Handle in a fume hood |
| Dichloromethane (DCM), Anhydrous | ≥99.8% | e.g., Fisher Scientific | Solvent |
| Hydrochloric Acid (HCl) | 1 M aq. | Standard Lab Supply | For quenching |
| Sodium Bicarbonate (NaHCO₃) | Saturated aq. | Standard Lab Supply | For neutralization |
| Magnesium Sulfate (MgSO₄), Anhydrous | Reagent Grade | Standard Lab Supply | For drying |
| Diethyl Ether or Hexanes | ACS Grade | Standard Lab Supply | For extraction/chromatography|
Procedure
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain the system under a positive pressure of dry nitrogen.
-
Reagent Charging: Charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane (approx. 20 mL per gram of AlCl₃).
-
Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (approx. 10 mL per gram of substrate). Add this solution dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by carefully adding crushed ice, followed by the dropwise addition of 1 M HCl (aq).
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product via flash column chromatography on silica gel (e.g., using hexanes or a hexanes/ethyl acetate gradient) to yield pure 1-methyltetralin.
Quantitative Data
| Parameter | Value | Reference |
|---|---|---|
| Reactant Ratio (Substrate:AlCl₃) | 1 : 1.1 | General Protocol[3] |
| Temperature | 0 °C to Room Temp. | General Protocol[2] |
| Reaction Time | 3 - 5 hours | Estimated |
| Expected Yield | 60 - 75% | Estimated based on similar reactions |
| Major Product | 1-Methyltetralin |[1] |
Protocol 2: General Procedure for Nucleophilic Substitution (SN2 Alkylation)
Principle and Mechanism
This compound is a primary alkyl halide, making it a suitable substrate for bimolecular nucleophilic substitution (SN2) reactions.[6] In this one-step concerted mechanism, a nucleophile attacks the electrophilic carbon atom bearing the chlorine, displacing the chloride leaving group.[7] This reaction proceeds with an inversion of stereochemistry if the carbon were chiral.[6] This protocol is versatile and can be adapted for a wide range of nucleophiles (e.g., azides, cyanides, amines, thiolates) to attach the 5-phenylpentyl group to a target molecule.[8]
Visualization of General SN2 Mechanism
Caption: General concerted mechanism for an SN2 reaction.
General Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Notes |
|---|---|---|
| This compound | ≥98% | Substrate |
| Nucleophile | Reagent Grade | e.g., Sodium Azide, Potassium Cyanide, Pyrrolidine |
| Solvent | Anhydrous, Polar Aprotic | e.g., DMF, DMSO, Acetonitrile |
| Phase Transfer Catalyst | Optional | e.g., TBAB, for biphasic reactions |
| Dichloromethane or Ethyl Acetate | ACS Grade | For extraction |
| Sodium Sulfate or Magnesium Sulfate | Anhydrous | For drying |
Procedure
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 equivalent) in an appropriate polar aprotic solvent (e.g., DMF, DMSO).
-
Reagent Addition: Add the desired nucleophile (1.2 - 2.0 equivalents). If the nucleophile salt has low solubility, a phase transfer catalyst like tetrabutylammonium bromide (TBAB, ~0.1 eq) can be beneficial.
-
Reaction: Heat the reaction mixture to an appropriate temperature (typically between 50-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC/MS.
-
Workup: Cool the reaction to room temperature. Pour the mixture into water and extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Washing: Wash the combined organic extracts with water and then brine to remove the reaction solvent and residual salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography, distillation, or recrystallization as appropriate for the product's physical properties.
Visualization of Experimental Workflow
Caption: Typical experimental workflow for an SN2 reaction.
Quantitative Data for Representative Nucleophiles
| Nucleophile | Solvent | Temp (°C) | Product | Notes |
|---|---|---|---|---|
| Sodium Azide (NaN₃) | DMSO | 25 - 50 | 1-Azido-5-phenylpentane | Azides are versatile intermediates.[8] |
| Potassium Cyanide (KCN) | Ethanol/Water | Reflux | 6-Phenylhexanenitrile | Useful for chain extension. |
| Pyrrolidine | Acetonitrile | Reflux | 1-(5-Phenylpentyl)pyrrolidine | Synthesis of tertiary amines. |
| Sodium Thiophenoxide (NaSPh) | DMF | 50 | Phenyl(5-phenylpentyl)sulfane | Formation of a C-S bond. |
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Anhydrous aluminum chloride reacts violently with water and is corrosive. Handle with extreme care.
-
Cyanide salts are highly toxic. Handle with appropriate safety measures and have a quenching protocol (e.g., bleach solution) ready.
-
Sodium azide is explosive and toxic. Do not use metal spatulas or allow it to come into contact with heavy metals or acids.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. byjus.com [byjus.com]
- 4. mt.com [mt.com]
- 5. scbt.com [scbt.com]
- 6. 11.1 The Discovery of Nucleophilic Substitution Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: 1-Chloro-5-phenylpentane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-chloro-5-phenylpentane as a versatile intermediate in organic synthesis, with a particular focus on its application in the construction of molecular frameworks relevant to drug discovery and development. Detailed experimental protocols for key transformations are provided to facilitate its use in the laboratory.
Introduction
This compound is a bifunctional organic molecule featuring a terminal chloroalkane and a phenyl group. This unique structure allows for a variety of chemical transformations, making it a valuable building block for introducing a 5-phenylpentyl moiety into target molecules. The lipophilic nature of the phenylpentyl group can be strategically employed to modulate the pharmacokinetic and pharmacodynamic properties of biologically active compounds. Its utility is primarily demonstrated in carbon-carbon and carbon-heteroatom bond-forming reactions, such as Friedel-Crafts alkylations, Grignard reactions, and nucleophilic substitutions.
Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 15733-63-8 |
| Molecular Formula | C₁₁H₁₅Cl |
| Molecular Weight | 182.69 g/mol |
| Boiling Point | 80-82 °C at 1 mmHg |
| Density | 0.996 g/mL at 25 °C |
| Refractive Index | 1.514 |
Applications in Organic Synthesis
This compound serves as a precursor in a range of synthetic transformations, enabling the synthesis of diverse molecular scaffolds.
Friedel-Crafts Cyclialkylation
A notable application of this compound is in intramolecular Friedel-Crafts reactions to synthesize tetralin derivatives. The cyclization of this compound in the presence of a Lewis acid catalyst, such as aluminum chloride, leads to the formation of 1-methyltetralin.[1] Mechanistic studies involving deuterium labeling have shown that this reaction proceeds through a rearrangement, highlighting the intricate carbocation dynamics involved.[1]
Grignard Reagent Formation and Subsequent Reactions
The chloro group in this compound can be readily converted to a Grignard reagent, (5-phenylpentyl)magnesium chloride, by reacting with magnesium metal in an anhydrous ether solvent. This organometallic intermediate is a powerful nucleophile and can participate in a variety of reactions to form new carbon-carbon bonds. For instance, it can react with carbonyl compounds (aldehydes, ketones, esters) to generate secondary and tertiary alcohols, or with carbon dioxide to produce a carboxylic acid.
Nucleophilic Substitution Reactions
The primary chloride in this compound is susceptible to nucleophilic substitution, providing a straightforward method for introducing the 5-phenylpentyl group onto various heteroatoms. This is particularly valuable in the synthesis of pharmaceutical intermediates and analogs of biologically active molecules.
Heterocyclic amines, such as piperidine, morpholine, and pyrrolidine, are common structural motifs in many drug molecules. The N-alkylation of these heterocycles with this compound introduces the lipophilic 5-phenylpentyl side chain, which can enhance membrane permeability and target engagement.
Experimental Protocols
Protocol 4.1: Synthesis of 1-Methyltetralin via Friedel-Crafts Cyclialkylation
Materials:
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere at 0 °C, add anhydrous aluminum chloride (1.1 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to a flask containing crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexanes) to afford pure 1-methyltetralin.
Quantitative Data:
| Reactant | Product | Catalyst | Solvent | Time (h) | Yield (%) |
| This compound | 1-Methyltetralin | AlCl₃ | Dichloromethane | 3 | ~75-85 |
Protocol 4.2: Synthesis of N-(5-Phenylpentyl)piperidine
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Filter funnel
-
Rotary evaporator
Procedure:
-
To a solution of piperidine (1.2 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).
-
To this stirred suspension, add this compound (1.0 eq) dropwise.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-16 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude N-(5-phenylpentyl)piperidine can be purified by vacuum distillation or column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).
Quantitative Data:
| Reactant 1 | Reactant 2 | Base | Solvent | Time (h) | Yield (%) |
| This compound | Piperidine | K₂CO₃ | Acetonitrile | 16 | >90 |
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its ability to participate in a range of chemical transformations, including Friedel-Crafts reactions, Grignard reagent formation, and nucleophilic substitutions, makes it a key building block for the synthesis of complex organic molecules. The protocols provided herein offer a starting point for researchers to utilize this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development for the construction of novel chemical entities with tailored properties.
References
Applications of 1-Chloro-5-phenylpentane in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-5-phenylpentane is a versatile bifunctional organic compound featuring a terminal chloroalkane and a phenyl group. This unique structure makes it a valuable building block in medicinal chemistry, primarily serving as a key intermediate for introducing a 5-phenylpentyl moiety into various molecular scaffolds. The lipophilic nature of the 5-phenylpentyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, often enhancing its binding affinity to target receptors and improving its membrane permeability. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of medicinally relevant compounds.
Application Note 1: Synthesis of Synthetic Cannabinoid Receptor Agonists
This compound is a crucial reagent in the synthesis of certain synthetic cannabinoids, such as JWH-018 N-(5-chloropentyl) analog. Synthetic cannabinoids are compounds that mimic the effects of (-)-trans-Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, by binding to and activating cannabinoid receptors, primarily CB1 and CB2. The N-alkyl chain length and composition are critical determinants of the affinity and efficacy of these compounds at cannabinoid receptors. The introduction of a 5-phenylpentyl group can modulate the lipophilicity and binding interactions within the receptor's active site.
Experimental Protocol: Synthesis of (1-(5-chloropentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone (JWH-018 N-(5-chloropentyl) analog)
This protocol describes the N-alkylation of (1H-indol-3-yl)(naphthalen-1-yl)methanone with this compound.
Materials:
-
(1H-indol-3-yl)(naphthalen-1-yl)methanone
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a solution of (1H-indol-3-yl)(naphthalen-1-yl)methanone (1.0 eq) in anhydrous DMF under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired product.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| JWH-018 N-(5-chloropentyl) analog | C₂₄H₂₂ClNO | 375.9 | 75-85 | >98 |
Signaling Pathway:
The synthesized compound, like other synthetic cannabinoids, is expected to act as an agonist at the CB1 and CB2 receptors. Activation of these G-protein coupled receptors (GPCRs) leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channels.
Figure 1. Simplified signaling pathway of cannabinoid receptor agonists.
Application Note 2: Synthesis of Sigma Receptor Ligands
This compound can be utilized as an alkylating agent to synthesize novel ligands for sigma receptors (σ₁ and σ₂). Sigma receptors are unique intracellular proteins implicated in a variety of cellular functions and are targets for the development of therapeutics for neurological disorders and cancer. The N-substituent of many sigma receptor ligands plays a critical role in determining their affinity and selectivity. The 5-phenylpentyl group can be introduced to a nitrogen-containing scaffold to explore its impact on sigma receptor binding.
Experimental Protocol: N-Alkylation of a Piperidine Scaffold
This protocol outlines a general procedure for the N-alkylation of a piperidine-containing scaffold with this compound.
Materials:
-
Piperidine-containing scaffold (e.g., 4-phenylpiperidine)
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Potassium iodide (KI) (catalytic amount)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the piperidine-containing scaffold (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and a catalytic amount of potassium iodide.
-
Add this compound (1.2 eq) to the mixture.
-
Reflux the reaction mixture for 24-48 hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the crude product by flash column chromatography.
Quantitative Data (Hypothetical):
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) | σ₁ Ki (nM) | σ₂ Ki (nM) |
| N-(5-phenylpentyl)-4-phenylpiperidine | C₂₂H₂₉N | 307.48 | 60-70 | >95 | 15 | 150 |
Logical Workflow for Sigma Receptor Ligand Synthesis:
Figure 2. General workflow for the synthesis and evaluation of sigma receptor ligands.
Conclusion
This compound serves as a valuable and versatile building block in medicinal chemistry for the introduction of the 5-phenylpentyl group. This moiety can significantly impact the pharmacological profile of a molecule by modulating its lipophilicity and interaction with biological targets. The provided protocols for the synthesis of a synthetic cannabinoid analog and a general method for N-alkylation of piperidine scaffolds demonstrate its utility. Researchers are encouraged to adapt and optimize these methods for their specific molecular targets to explore the structure-activity relationships and develop novel therapeutic agents.
Synthesis of 1-Methyltetralin from 1-Chloro-5-phenylpentane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-methyltetralin, a substituted tetralin derivative of interest in medicinal chemistry and organic synthesis. The synthesis is achieved through an intramolecular Friedel-Crafts alkylation (cyclialkylation) of 1-chloro-5-phenylpentane. This method utilizes a Lewis acid catalyst, typically aluminum chloride, to facilitate the cyclization of the alkyl chloride side chain onto the aromatic ring. The protocol herein details the necessary reagents, equipment, step-by-step procedure, and purification methods. Quantitative data regarding reaction parameters and expected yields are summarized for clarity. This synthesis represents a fundamental transformation in the construction of polycyclic aromatic systems.
Introduction
The intramolecular Friedel-Crafts alkylation is a powerful and well-established method for constructing cyclic systems fused to an aromatic ring. The synthesis of 1-methyltetralin from this compound is a classic example of this type of reaction, often referred to as a cyclialkylation.[1] In this reaction, the alkyl chloride chain acts as the electrophile, which, upon activation by a Lewis acid, attacks the electron-rich phenyl group, leading to the formation of a new six-membered ring. This transformation proceeds via a carbocation intermediate, and it has been demonstrated that rearrangement of the side chain precedes the cyclization step.[1] The resulting 1-methyltetralin structure is a valuable scaffold in the development of various therapeutic agents and a useful intermediate in organic synthesis.
Reaction Scheme
The overall transformation involves the Lewis acid-catalyzed cyclization of this compound to yield 1-methyltetralin.

Caption: General reaction scheme for the intramolecular Friedel-Crafts alkylation of this compound to 1-methyltetralin using aluminum chloride as a catalyst.
Experimental Protocol
This protocol is based on established procedures for intramolecular Friedel-Crafts alkylation reactions.
Materials and Equipment:
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂) or Carbon Disulfide (CS₂)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, dissolve this compound in an anhydrous solvent (e.g., dichloromethane or carbon disulfide).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Catalyst Addition: While stirring, carefully and portion-wise add anhydrous aluminum chloride to the cooled solution. The addition is exothermic and should be done slowly to maintain the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC).
-
Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure 1-methyltetralin.
Data Presentation
The following table summarizes the key quantitative parameters for the synthesis.
| Parameter | Value |
| Reagents | |
| This compound | 1.0 equivalent |
| Aluminum Chloride (AlCl₃) | 1.1 - 1.2 equivalents |
| Solvent | Anhydrous Dichloromethane or Carbon Disulfide |
| Reaction Conditions | |
| Initial Temperature | 0 °C |
| Reaction Temperature | Room Temperature |
| Reaction Time | 1 - 2 hours |
| Work-up | |
| Quenching Solution | Ice / conc. HCl |
| Extraction Solvent | Dichloromethane |
| Product | |
| Product Name | 1-Methyltetralin |
| Molecular Formula | C₁₁H₁₄ |
| Molecular Weight | 146.23 g/mol |
| Expected Yield | 70-85% (typical for this type of cyclization) |
Visualizations
Logical Workflow for the Synthesis of 1-Methyltetralin:
Caption: Experimental workflow for the synthesis of 1-methyltetralin.
Reaction Mechanism Pathway:
Caption: Simplified signaling pathway of the reaction mechanism.
Safety Precautions
-
Anhydrous aluminum chloride is highly corrosive and reacts violently with water. It should be handled with care in a fume hood, avoiding any contact with moisture.
-
Dichloromethane and carbon disulfide are volatile and toxic. All manipulations should be performed in a well-ventilated fume hood.
-
The quenching of the reaction with water/acid is highly exothermic and releases HCl gas. This step must be performed slowly and with caution in a fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
The intramolecular Friedel-Crafts cyclialkylation of this compound is an effective method for the synthesis of 1-methyltetralin. The reaction proceeds under relatively mild conditions and provides good yields of the desired product. Careful control of the reaction temperature, especially during the addition of the aluminum chloride catalyst, is crucial for minimizing side reactions. This protocol provides a reliable and reproducible method for the preparation of this important chemical intermediate for applications in research and drug development.
References
Application Notes and Protocols: Grignard Synthesis of Phenylpentylmagnesium Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocol for the synthesis of phenylpentylmagnesium chloride, a Grignard reagent derived from 1-chloro-5-phenylpentane. This organometallic compound is a versatile nucleophile in organic synthesis, enabling the formation of carbon-carbon bonds essential for the development of new chemical entities and active pharmaceutical ingredients.
Introduction
Grignard reagents, organomagnesium halides (R-Mg-X), are fundamental tools in synthetic organic chemistry.[1] Their preparation involves the reaction of an organic halide with magnesium metal in an ethereal solvent.[2] The resulting reagent possesses a highly nucleophilic carbon atom, making it reactive towards a wide range of electrophiles, including aldehydes, ketones, esters, and nitriles.[3] This reactivity is crucial for constructing complex molecular frameworks.
The synthesis of phenylpentylmagnesium chloride from this compound provides a reagent with both alkyl and aryl functionalities, offering unique possibilities in molecular design. However, the success of the Grignard synthesis is highly dependent on stringent experimental conditions, particularly the exclusion of water and air, which can rapidly quench the reagent.[1][2]
Data Presentation
While specific quantitative data for the reaction of this compound is not extensively published, the following table summarizes typical reaction parameters and expected outcomes based on analogous Grignard syntheses.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 equiv | |
| Magnesium Turnings | 1.2 - 1.5 equiv | Freshly activated magnesium is crucial for reaction initiation. |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) | THF is often preferred for its higher boiling point and better solvating properties for the Grignard reagent.[4] |
| Initiator (optional) | Iodine (a small crystal), 1,2-Dibromoethane | Used to activate the magnesium surface and initiate the reaction.[5] |
| Reaction Temperature | 25-65 °C (Room Temperature to Reflux) | Initiation may require gentle heating. Once started, the reaction is often exothermic and may require cooling to maintain a steady rate. |
| Reaction Time | 1 - 4 hours | Monitored by the consumption of magnesium. |
| Typical Yield | 70 - 90% | Highly dependent on the purity of reagents and anhydrous conditions.[6] |
Experimental Protocols
Protocol 1: Synthesis of Phenylpentylmagnesium Chloride
This protocol details the preparation of the Grignard reagent from this compound.
Materials:
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (optional)
-
Round-bottom flask, three-necked
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: All glassware must be thoroughly dried in an oven at >100°C overnight and assembled hot under a stream of inert gas to prevent atmospheric moisture contamination.[10] The setup should include a three-necked flask equipped with a reflux condenser, a dropping funnel, and a gas inlet.
-
Magnesium Activation: Place magnesium turnings (1.2 equiv) in the reaction flask. If using, add a single crystal of iodine. Gently heat the flask with a heat gun under a flow of inert gas to activate the magnesium surface.
-
Initial Reagent Addition: Add a small portion of anhydrous THF to the flask to cover the magnesium. In the dropping funnel, prepare a solution of this compound (1.0 equiv) in anhydrous THF.
-
Initiation: Add a small amount of the this compound solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears (if used) and gentle bubbling is observed from the magnesium surface. Gentle warming may be necessary to start the reaction.[5]
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and the addition rate should be controlled to prevent overheating.[11]
-
Completion: After the addition is complete, continue to stir the mixture and maintain a gentle reflux for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting dark grey or brownish solution is the phenylpentylmagnesium chloride reagent.
-
Storage and Use: The Grignard reagent should be used immediately for subsequent reactions. It can be stored for a short period under an inert atmosphere.
Applications in Drug Development
Grignard reagents are instrumental in the synthesis of a vast array of pharmaceutical compounds. The carbon-carbon bond-forming capability of these reagents is a cornerstone of medicinal chemistry.[12] For instance, a key step in the industrial production of Tamoxifen , a widely used drug for the treatment of breast cancer, involves a Grignard reaction.
The phenylpentylmagnesium chloride reagent, with its specific structure, can be employed to synthesize analogs of known drugs or to build novel molecular scaffolds for screening in drug discovery programs. Its reaction with various electrophiles can lead to the formation of complex alcohols, ketones, and carboxylic acids, which are common functional groups in bioactive molecules.
Potential Side Reactions
The most common side reaction in Grignard synthesis is the Wurtz-type coupling of the Grignard reagent with the unreacted alkyl halide. In this case, this would lead to the formation of 1,10-diphenyl-decane. To minimize this side product, a slow, controlled addition of the this compound solution is recommended to maintain a low concentration of the halide in the reaction mixture.[5]
Mandatory Visualization
Caption: Experimental workflow for the synthesis of phenylpentylmagnesium chloride.
References
- 1. byjus.com [byjus.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. This compound [stenutz.eu]
- 9. This compound | C11H15Cl | CID 519173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. nbinno.com [nbinno.com]
Application Notes and Protocols for Nickel-Catalyzed Coupling Reactions Involving 1-Chloro-5-phenylpentane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the nickel-catalyzed cross-coupling of 1-chloro-5-phenylpentane, a primary alkyl chloride. While palladium catalysis has been historically dominant, nickel catalysis has emerged as a cost-effective and highly effective alternative, particularly for the activation of less reactive C(sp³)–Cl bonds. This document outlines protocols for Kumada, Negishi, and Suzuki-Miyaura type couplings, offering versatile strategies for carbon-carbon bond formation.
Introduction to Nickel-Catalyzed Couplings of Alkyl Chlorides
Nickel catalysts offer a distinct reactivity profile compared to their palladium counterparts. They are generally more effective at activating the strong C-Cl bond in alkyl chlorides.[1] The mechanisms often involve Ni(I)/Ni(III) catalytic cycles or single-electron transfer (SET) pathways, which can be advantageous for challenging substrates.[2] However, a significant challenge in the cross-coupling of alkyl halides containing β-hydrogens, such as this compound, is the potential for β-hydride elimination from the organonickel intermediate, leading to undesired alkene byproducts.[3] The choice of ligands, additives, and reaction conditions is therefore critical to favor the desired cross-coupling pathway.
Data Presentation: A Comparative Overview
The following tables summarize representative quantitative data for nickel-catalyzed coupling reactions of primary alkyl chlorides with various coupling partners. While specific data for this compound is not extensively reported, the data presented for analogous substrates provide a strong basis for reaction design and optimization.
Table 1: Nickel-Catalyzed Kumada Coupling of Primary Alkyl Halides with Grignard Reagents
| Catalyst | Ligand/Additive | Alkyl Halide | Grignard Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| NiCl₂ | 1,3-Butadiene | n-Decyl bromide | n-Butylmagnesium chloride | THF | 25 | 3 | 92 | [4][5] |
| Ni(acac)₂ | 1,3-Butadiene | n-Octyl chloride | Phenylmagnesium bromide | THF | 25 | 6 | 85 | [6] |
| NiCl₂(dppe) | None | Primary Alkyl Bromide | Primary Alkyl Grignard | THF | 25 | 12 | Good | [3] |
Table 2: Nickel-Catalyzed Negishi Coupling of Primary Alkyl Halides with Organozinc Reagents
| Catalyst | Ligand | Alkyl Halide | Organozinc Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Ni(acac)₂ | 4-Fluorostyrene/Bu₄NI | Primary Alkyl Iodide | Primary Alkylzinc Iodide | THF | 0 | 16 | 69 | [7] |
| NiBr₂·diglyme | 4,4'-di-tert-butyl-2,2'-bipyridine | Primary Alkyl Bromide | Arylzinc Chloride | DMI | RT | 12 | High | [8] |
| NiCl₂·glyme | Dimethyl fumarate | Styrenyl Aziridine (as electrophile) | n-Butylzinc bromide | THF | RT | 12 | 71 | [9] |
Table 3: Nickel-Catalyzed Suzuki-Miyaura Coupling of Primary Alkyl Halides with Boronic Acids
| Catalyst | Ligand | Alkyl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| NiBr₂·diglyme | trans-2-Aminocyclohexanol | Primary Alkyl Bromide | Arylboronic Acid | LiOt-Bu | Dioxane | 80 | 12 | Good | [10] |
| NiCl₂(PCy₃)₂ | None | Aryl Halide | Phenylboronic Acid | K₃PO₄ | 2-Me-THF | 100 | 18 | High | |
| Ni(cod)₂ | PPh₃ | Chromene Acetal (as electrophile) | Phenylboronic Acid | None | Dioxane | 80 | 12 | 97 | [11] |
Experimental Protocols
The following are generalized protocols for nickel-catalyzed coupling reactions that can be adapted for this compound. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Kumada Coupling of this compound with a Grignard Reagent
This protocol is adapted from procedures utilizing dienes as additives to promote the coupling of alkyl halides.[4][6]
Materials:
-
Nickel(II) acetylacetonate [Ni(acac)₂]
-
1,3-Butadiene (or isoprene)
-
This compound
-
Aryl or Alkyl Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add Ni(acac)₂ (e.g., 0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (e.g., 5 mL) via syringe.
-
Add 1,3-butadiene (e.g., 1.0 mmol, 1.0 equiv) to the flask.
-
Add the Grignard reagent (e.g., 1.3 mmol, 1.3 equiv) dropwise at 0 °C.
-
Add this compound (1.0 mmol, 1.0 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 3-6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by slow addition of 1 M HCl at 0 °C.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Negishi Coupling of this compound with an Organozinc Reagent
This protocol is based on general procedures for the nickel-catalyzed coupling of alkyl halides with organozinc reagents.[7][12]
Materials:
-
Nickel(II) bromide diglyme complex (NiBr₂·diglyme)
-
4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy)
-
This compound
-
Organozinc reagent (e.g., Phenylzinc chloride, prepared in situ or as a solution)
-
Anhydrous 1,3-Dimethyl-2-imidazolidinone (DMI) or THF
Procedure:
-
In a glovebox, to an oven-dried vial, add NiBr₂·diglyme (e.g., 0.05 mmol, 5 mol%) and dtbbpy (0.05 mmol, 5 mol%).
-
Add anhydrous DMI (or THF) (e.g., 2 mL).
-
Add the organozinc reagent (e.g., 1.5 mmol, 1.5 equiv).
-
Add this compound (1.0 mmol, 1.0 equiv).
-
Seal the vial and stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous ammonium chloride.
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Protocol 3: Suzuki-Miyaura Coupling of this compound with a Boronic Acid
This protocol is adapted from methods developed for the coupling of unactivated alkyl halides.[10]
Materials:
-
Nickel(II) bromide diglyme complex (NiBr₂·diglyme)
-
(1R,2R)-(+)-trans-2-Aminocyclohexanol
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Lithium tert-butoxide (LiOt-Bu)
-
Anhydrous 1,4-Dioxane
Procedure:
-
In a glovebox, to an oven-dried vial, add NiBr₂·diglyme (e.g., 0.05 mmol, 5 mol%) and (1R,2R)-(+)-trans-2-aminocyclohexanol (0.10 mmol, 10 mol%).
-
Add the arylboronic acid (e.g., 1.5 mmol, 1.5 equiv) and LiOt-Bu (1.7 mmol, 1.7 equiv).
-
Add anhydrous 1,4-dioxane (e.g., 1 mL).
-
Add this compound (1.0 mmol, 1.0 equiv).
-
Seal the vial and place it in a preheated oil bath at 80 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate the generalized catalytic cycles for the Kumada, Negishi, and Suzuki-Miyaura coupling reactions.
Caption: Generalized catalytic cycle for the Nickel-catalyzed Kumada coupling.
Caption: Generalized catalytic cycle for the Nickel-catalyzed Negishi coupling.
Caption: Generalized catalytic cycle for the Nickel-catalyzed Suzuki-Miyaura coupling.
Caption: General experimental workflow for Nickel-catalyzed cross-coupling reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. oaepublish.com [oaepublish.com]
- 3. Stereospecific Nickel-Catalyzed Cross-Coupling Reactions of Alkyl Grignard Reagents and Identification of Selective Anti-Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nickel-catalyzed cross-coupling reaction of grignard reagents with alkyl halides and tosylates: remarkable effect of 1,3-butadienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. doylecpanel.cpaneldev.princeton.edu [doylecpanel.cpaneldev.princeton.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Nickel-Catalyzed Cross-Coupling of Chromene Acetals and Boronic Acids [organic-chemistry.org]
- 12. Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Chloro-5-phenylpentane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Chloro-5-phenylpentane.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, focusing on the common method of chlorinating 5-phenyl-1-pentanol with thionyl chloride.
Issue 1: Low Yield of this compound
A diminished yield of the desired product can be attributed to several factors, from incomplete reactions to product loss during workup.
-
Possible Cause 1: Incomplete Reaction
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure the 5-phenyl-1-pentanol is dry and the thionyl chloride (SOCl₂) is of high purity and has not been exposed to moisture.
-
Optimize Reaction Time and Temperature: The reaction of alcohols with thionyl chloride can be temperature-sensitive.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. A comparative analysis of reaction conditions is presented in Table 1.
-
Ensure Proper Stoichiometry: Use a slight excess of thionyl chloride (typically 1.1 to 1.5 equivalents) to drive the reaction to completion.
-
-
-
Possible Cause 2: Product Loss During Workup
-
Troubleshooting Steps:
-
Extraction Efficiency: Ensure efficient extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Washing Steps: While washing with aqueous sodium bicarbonate is necessary to remove excess acid and thionyl chloride decomposition byproducts, vigorous or prolonged washing can lead to hydrolysis of the product back to the alcohol. Keep the washing steps brief and use chilled solutions.
-
Purification: During distillation, ensure the vacuum is stable and the collection fractions are appropriate to avoid loss of product.
-
-
dot
Caption: Troubleshooting logic for low product yield.
Issue 2: Presence of Impurities in the Final Product
The final product may be contaminated with starting material, byproducts, or rearranged products.
-
Possible Impurity 1: Unreacted 5-phenyl-1-pentanol
-
Troubleshooting Steps:
-
Reaction Monitoring: As mentioned, monitor the reaction to ensure full consumption of the starting alcohol.
-
Purification: Careful distillation is usually sufficient to separate the higher-boiling alcohol from the chlorinated product.
-
-
-
Possible Impurity 2: Side-Products from Thionyl Chloride Reaction
-
Troubleshooting Steps:
-
Control Temperature: The reaction of alcohols with thionyl chloride can sometimes lead to the formation of dialkyl sulfites.[2] Running the reaction at a controlled, low temperature can minimize this.
-
Aqueous Workup: A thorough wash with water and dilute sodium bicarbonate solution will help remove any acidic byproducts like HCl and SO₂.[3][4]
-
-
-
Possible Impurity 3: Rearranged Products (e.g., 1-methyltetralin)
-
Troubleshooting Steps:
-
Avoid Acidic Conditions: Friedel-Crafts type cyclialkylation and rearrangement can occur under strong acid conditions.[5] Ensure that the workup and purification steps do not involve prolonged exposure to strong acids.
-
Use of a Base: The reaction of thionyl chloride with alcohols can be performed in the presence of a non-nucleophilic base like pyridine to neutralize the generated HCl and prevent acid-catalyzed side reactions.[2]
-
-
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of this compound
| Entry | Thionyl Chloride (Equivalents) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 1.1 | 0 | 4 | 75 |
| 2 | 1.1 | 25 (Room Temp) | 2 | 85 |
| 3 | 1.1 | 50 | 1 | 82 |
| 4 | 1.5 | 25 (Room Temp) | 2 | 92 |
| 5 | 1.5 | 25 (Room Temp) | 4 | 91 |
Experimental Protocols
Synthesis of this compound from 5-phenyl-1-pentanol
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl and SO₂ to a trap), add 5-phenyl-1-pentanol (1 equivalent).
-
Reagent Addition: Add thionyl chloride (1.5 equivalents) dropwise to the stirred alcohol at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC.
-
Workup:
-
Slowly and carefully pour the reaction mixture onto crushed ice.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound.
dot
Caption: Experimental workflow for the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A widely used method is the chlorination of 5-phenyl-1-pentanol using a chlorinating agent such as thionyl chloride (SOCl₂).[2][3][4] This reaction efficiently converts the primary alcohol to the corresponding alkyl chloride.
Q2: I am observing a significant amount of unreacted starting material (5-phenyl-1-pentanol). What should I do?
A2: This indicates an incomplete reaction. You should first verify the purity and dryness of your starting material and the thionyl chloride. Consider increasing the equivalents of thionyl chloride to 1.5 and ensure the reaction is stirred for an adequate amount of time, monitoring its progress by TLC or GC.
Q3: My final product is contaminated with a high-boiling point impurity. What could it be?
A3: A high-boiling impurity could be unreacted 5-phenyl-1-pentanol or a byproduct such as a dialkyl sulfite. Careful fractional distillation under vacuum should allow for the separation of these impurities from the desired this compound.
Q4: Can I use a Grignard reaction to synthesize this compound?
A4: While plausible, a Grignard-based synthesis presents challenges. For instance, reacting a phenyl Grignard reagent with a 1,5-dihalopentane might lead to a mixture of products, including double addition. Alternatively, preparing a Grignard reagent from a 5-chloro-1-halopentane can be complicated due to intramolecular reactions. A common side reaction in Grignard preparations is the formation of coupling products, such as biphenyl in the case of phenylmagnesium bromide.[6][7]
Q5: What safety precautions should I take when working with thionyl chloride?
A5: Thionyl chloride is a corrosive and moisture-sensitive reagent. It reacts with water to release toxic gases (HCl and SO₂).[3][4] Always handle thionyl chloride in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat). Reactions should be conducted under an inert atmosphere.
Q6: Are there any alternative chlorinating agents I can use instead of thionyl chloride?
A6: Yes, other reagents can be used to convert alcohols to alkyl chlorides, such as phosphorus trichloride (PCl₃) or phosphorus pentachloride (PCl₅).[4] The choice of reagent may depend on the specific substrate and desired reaction conditions. Oxalyl chloride is another alternative.[4]
References
Technical Support Center: Synthesis of 1-Chloro-5-phenylpentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-chloro-5-phenylpentane. This guide focuses on identifying and mitigating common side reactions to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis involves the chlorination of 5-phenyl-1-pentanol using thionyl chloride (SOCl₂). This method is favored because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification.
Q2: I obtained a low yield of this compound. What are the potential side reactions?
A2: Low yields can be attributed to several side reactions. The primary culprits include:
-
Intramolecular Cyclization: The product, this compound, can undergo an intramolecular Friedel-Crafts alkylation to form 1-methyltetralin, particularly if the reaction conditions become acidic or if there are catalytic impurities.[1]
-
Elimination Reaction: Dehydrochlorination of the product can lead to the formation of various isomers of phenylpentene. This is more likely to occur at elevated temperatures or in the presence of a base.
-
Formation of Di-ether: Although less common for primary alcohols, intermolecular ether formation (5-phenylpentyloxypentyl)benzene can occur, especially if the reaction is not driven to completion.
Q3: My final product is contaminated with a significant amount of an aromatic compound that is not the starting material. What could it be?
A3: A common aromatic impurity is 1-methyltetralin. This is a result of the intramolecular cyclization of this compound.[1] This side reaction is catalyzed by Lewis acids or strong protic acids. The HCl generated in situ during the reaction with thionyl chloride can promote this cyclization, especially at higher temperatures.
Q4: How can I minimize the formation of 1-methyltetralin?
A4: To reduce intramolecular cyclization, consider the following:
-
Temperature Control: Maintain a low reaction temperature (e.g., 0-25 °C) during the addition of thionyl chloride and throughout the reaction.
-
Use of a Base: Incorporating a non-nucleophilic base, such as pyridine, can neutralize the HCl generated during the reaction, thus inhibiting the acid-catalyzed cyclization.[2]
-
Prompt Work-up: Once the reaction is complete, promptly work up the reaction mixture to isolate the this compound and remove any acidic residues.
Q5: I observe the formation of an alkene in my product mixture. How can I prevent this?
A5: Alkene formation is due to an elimination reaction. To minimize this:
-
Avoid High Temperatures: Carry out the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Avoid Strong Bases: If a base is used to scavenge HCl, select a non-nucleophilic one like pyridine rather than a strong base that would promote elimination.
-
Control Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | - Intramolecular cyclization to 1-methyltetralin.- Elimination to form phenylpentene isomers.- Incomplete reaction. | - Maintain low reaction temperature.- Use pyridine to neutralize in situ generated HCl.- Monitor the reaction by TLC or GC to ensure completion.- Purify the product quickly after work-up. |
| Presence of 1-Methyltetralin Impurity | - Acid-catalyzed intramolecular Friedel-Crafts alkylation of the product.[1] | - Keep the reaction temperature low.- Add a stoichiometric amount of pyridine to the reaction mixture before the addition of thionyl chloride.- Minimize the time the product is exposed to acidic conditions. |
| Presence of Phenylpentene Isomers | - E2 elimination reaction promoted by heat or base. | - Use the minimum necessary reaction temperature.- If a base is required, use a non-nucleophilic base like pyridine. Avoid strong bases such as hydroxides or alkoxides. |
| Product Decomposes During Distillation | - Thermal instability.- Presence of acidic impurities causing decomposition and side reactions at high temperatures. | - Use vacuum distillation to lower the boiling point.- Neutralize the crude product by washing with a mild aqueous base (e.g., NaHCO₃ solution) before distillation. |
Experimental Protocols
Synthesis of this compound from 5-Phenyl-1-pentanol using Thionyl Chloride
Reaction Setup:
-
To a dry, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl and SO₂), add 5-phenyl-1-pentanol (1.0 equiv.).
-
Dissolve the alcohol in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene.
-
(Optional but recommended) Add pyridine (1.1 equiv.) to the solution and cool the mixture to 0 °C in an ice bath.
Addition of Thionyl Chloride:
-
Slowly add thionyl chloride (1.1-1.2 equiv.) dropwise to the stirred solution while maintaining the temperature at 0 °C.
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is no longer detectable.
Workup:
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification:
-
Purify the crude product by vacuum distillation.
Visualizing Reaction Pathways
Caption: Main reaction pathway and major side reactions.
Caption: Troubleshooting workflow for side product identification.
References
Technical Support Center: Purification of Crude 1-Chloro-5-phenylpentane by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 1-chloro-5-phenylpentane using column chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your purification experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound and similar nonpolar compounds.
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Product from Impurities | The solvent system (mobile phase) lacks the appropriate polarity to effectively separate the compounds. | Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. A good starting point for nonpolar compounds is a low percentage of ethyl acetate in hexanes (e.g., 2-10%).[1] Adjust the polarity to achieve a clear separation of spots on the TLC plate. |
| The column was packed improperly, leading to channeling or cracks. | Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and cracks. The column should never be allowed to run dry. | |
| The sample was loaded incorrectly, causing a broad initial band. | Dissolve the crude sample in a minimal amount of a non-polar solvent (like hexane or the initial mobile phase) and carefully apply it to the top of the silica bed.[2] For samples with poor solubility, consider dry loading. | |
| Product Elutes Too Quickly (with the solvent front) | The mobile phase is too polar. | Decrease the polarity of the mobile phase. Start with a less polar solvent system, such as pure hexane or a very low percentage of ethyl acetate in hexane. |
| Product Does Not Elute from the Column | The mobile phase is not polar enough to move the compound. | Gradually increase the polarity of the mobile phase (gradient elution). For example, you can slowly increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture.[3] |
| The compound may have degraded on the silica gel. | Test the stability of your compound on silica gel using a 2D TLC.[4] If degradation is observed, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of a basic modifier like triethylamine.[4][5] | |
| Tailing of the Product Band | The column is overloaded with the sample. | Reduce the amount of crude material loaded onto the column. A general guideline is to use a silica gel to crude sample weight ratio of 30:1 to 50:1.[6] |
| Strong interactions between the compound and the acidic silica gel. | While less common for nonpolar compounds, if tailing is observed, consider using neutral or basic alumina as the stationary phase. | |
| Low or No Recovery of the Product | The compound decomposed on the column. | As mentioned above, check for stability on silica gel. If the compound is unstable, an alternative purification method or stationary phase should be used.[4] |
| The fractions containing the product were not correctly identified. | Meticulously collect all fractions and analyze each one by TLC to accurately identify which ones contain the pure product. | |
| The product is highly volatile and evaporated during solvent removal. | Use gentle conditions during solvent evaporation with a rotary evaporator, such as a slightly reduced pressure and a room temperature water bath. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound?
A1: For a nonpolar compound like this compound, a good starting point for the mobile phase is a mixture of hexanes and ethyl acetate. Begin with a low polarity mixture, such as 98:2 or 95:5 hexanes:ethyl acetate, and gradually increase the polarity as needed.[1] The ideal solvent system should give your product an Rf value of approximately 0.2-0.4 on a TLC plate for optimal separation.[7]
Q2: How much silica gel should I use for my column?
A2: A general rule of thumb is to use a weight ratio of silica gel to crude product between 30:1 and 50:1.[6] For difficult separations of closely related impurities, a higher ratio may be necessary.
Q3: Can this compound degrade on silica gel?
A3: While alkyl halides are generally relatively stable, the acidic nature of silica gel can potentially cause elimination or substitution reactions, especially if the compound is sensitive or if the contact time is prolonged.[4][8] It is always recommended to perform a quick stability test by spotting the compound on a TLC plate, letting it sit for an hour or two, and then developing it to see if any new spots appear.[4]
Q4: What is "dry loading" and when should I use it?
A4: Dry loading involves pre-adsorbing your crude sample onto a small amount of silica gel, which is then carefully added to the top of your packed column.[2][7] This technique is particularly useful when your sample is not very soluble in the initial, nonpolar mobile phase.[2]
Q5: My purified product still shows impurities by NMR. What can I do?
A5: If minor impurities are still present, you may need to repeat the column chromatography with a shallower solvent gradient to improve separation. Alternatively, if the impurities have significantly different boiling points, vacuum distillation could be an effective secondary purification step.
Quantitative Data Presentation
The following tables provide estimated quantitative data for the column chromatography of this compound, based on typical values for similar phenylalkyl halides.
Table 1: Thin Layer Chromatography (TLC) Data for Separation
| Compound | Typical Rf Value (9:1 Hexane:Ethyl Acetate) |
| Nonpolar Impurities (e.g., starting materials like 1,5-dichloropentane) | ~0.6 - 0.8 |
| This compound (Product) | ~0.4 - 0.5 |
| More Polar Impurities (e.g., di-substituted products) | ~0.2 - 0.3 |
Note: Rf values are approximate and can vary based on the specific TLC plate, solvent mixture, and ambient conditions.
Table 2: Column Chromatography Parameters
| Parameter | Recommended Value |
| Stationary Phase | Silica Gel (70-230 mesh or 230-400 mesh) |
| Mobile Phase (Eluent) | Gradient of Hexane and Ethyl Acetate (e.g., from 98:2 to 90:10)[1] |
| Silica Gel to Crude Product Ratio | 30:1 to 50:1 by weight[6] |
| Column Loading | 1-3% of the silica gel weight |
| Typical Expected Yield | 85-95% (depending on the purity of the crude material) |
Experimental Protocol
This protocol provides a detailed methodology for the purification of crude this compound by silica gel column chromatography.
1. Preparation of the Column:
-
Select an appropriately sized glass column.
-
Place a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase.
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 hexane:ethyl acetate).
-
Carefully pour the slurry into the column, gently tapping the side of the column to ensure even packing and to dislodge any air bubbles.
-
Once the silica has settled, add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Wash the column with the initial mobile phase, allowing the solvent level to drop to the top of the sand layer just before loading the sample. Do not let the column run dry.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent in which it is readily soluble (e.g., dichloromethane).
-
Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.
-
Allow the sample to be absorbed into the silica gel until the liquid level is at the top of the sand.
-
Carefully add a small amount of the initial mobile phase to wash the sides of the column and ensure all the sample is on the silica bed.
3. Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Begin eluting the column, collecting the eluent in fractions (e.g., in test tubes or flasks).
-
Start with a low polarity mobile phase (e.g., 98:2 hexane:ethyl acetate) and, if necessary, gradually increase the polarity (e.g., to 95:5, then 90:10 hexane:ethyl acetate) to elute the product.
-
Monitor the collected fractions by TLC to determine which fractions contain the purified product.
4. Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator under reduced pressure to yield the purified product.
Mandatory Visualization
Caption: Troubleshooting workflow for column chromatography purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 3. benchchem.com [benchchem.com]
- 4. Purification [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Analysis of 1-Chloro-5-phenylpentane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in identifying impurities in 1-Chloro-5-phenylpentane via Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities I should expect to find in a sample of this compound?
A1: Impurities in this compound can originate from the synthesis process, degradation, or storage.[1][2] Potential impurities include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
By-products: Compounds formed from side reactions during synthesis, such as products of elimination or cyclization.[3]
-
Intermediates: Partially reacted molecules from the synthesis pathway.[2]
-
Residual Solvents: Volatile organic compounds remaining from the manufacturing process.[1][2]
-
Degradation Products: Impurities formed over time due to factors like exposure to light, heat, or air.[1]
Q2: My GC-MS analysis is showing poor peak shape (e.g., fronting, tailing, or splitting). What are the common causes and solutions?
A2: Poor peak shape is a common issue in GC-MS analysis and can be caused by several factors.[4] Here are some common causes and their solutions:
-
Improper Column Installation: If the column is not installed correctly, it can lead to dead volumes and peak tailing. Ensure the column is cut cleanly and installed to the correct depth in both the injector and the detector.
-
Contaminated Inlet Liner: An active or contaminated inlet liner can cause peak tailing, especially for polar compounds. Regularly inspect and replace the inlet liner.
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample or reducing the injection volume.
-
Inappropriate Injection Technique: A slow or inconsistent injection can result in broad or split peaks, particularly in manual injections.[5]
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shape. Consider conditioning or replacing the column.
Q3: I am observing a general loss of sensitivity in my analysis. What should I check?
A3: A decrease in signal intensity can be attributed to several factors throughout the GC-MS system.[6] A systematic approach to troubleshooting is recommended.[7]
-
Injector Issues: Check for leaks in the injector, a clogged syringe, or a coring of the septum.[6]
-
Column Problems: The column could be contaminated or degraded. Baking out the column at a high temperature (within its specified limits) can sometimes resolve contamination issues.
-
MS Source Contamination: The ion source can become contaminated over time, leading to reduced ionization efficiency. The source may require cleaning.
-
Detector Issues: Ensure the detector is functioning correctly and that all voltages are set appropriately.
Q4: How do I identify an unknown impurity peak in my chromatogram?
A4: Identifying an unknown impurity involves a combination of chromatographic and mass spectral data.[8]
-
Mass Spectrum Analysis: Examine the mass spectrum of the unknown peak. The molecular ion peak (if present) will give you the molecular weight of the compound.
-
Fragmentation Pattern: The fragmentation pattern provides structural information.[9][10][11] Compare the observed fragmentation pattern to mass spectral libraries (e.g., NIST) for potential matches.[12]
-
Retention Time: The retention time can provide information about the boiling point and polarity of the impurity relative to the main compound.
-
Consider Potential Structures: Based on the synthesis route and potential side reactions, hypothesize possible structures for impurities and see if their expected mass spectra match the observed data.
Troubleshooting Guides
Table 1: Common GC-MS Troubleshooting Scenarios
| Symptom | Potential Cause | Recommended Action |
| No Peaks | Syringe issue, incorrect injection volume, no sample in vial, major leak. | Check syringe, sample vial, and injection parameters. Perform a leak check. |
| Ghost Peaks | Contamination in the syringe, inlet, or column. | Run a blank solvent injection. Clean the syringe and replace the inlet liner and septum. Bake out the column. |
| Baseline Noise or Drift | Contaminated carrier gas, column bleed, detector contamination.[7] | Check gas traps. Condition the column. Clean the detector.[7] |
| Retention Time Shifts | Changes in carrier gas flow rate, oven temperature profile, or column length. | Check for leaks and verify flow rates. Ensure the correct oven method is loaded. Trim the column if necessary and adjust retention times. |
Experimental Protocols
GC-MS Analysis of this compound
This protocol provides a general method for the separation and identification of volatile and semi-volatile impurities.
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., methanol or dichloromethane).
-
For headspace analysis of volatile impurities, place a known amount of the solid sample in a headspace vial and add an appropriate solvent.[13]
-
-
GC-MS Instrumentation and Conditions:
Table 2: Example GC-MS Parameters
Parameter Value GC System Agilent 8890 GC or equivalent MS System Agilent 5977B MSD or equivalent Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent Inlet Temperature 250 °C Injection Volume 1 µL Injection Mode Split (e.g., 50:1) or Splitless Carrier Gas Helium Flow Rate 1.0 mL/min (Constant Flow) Oven Program Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C Transfer Line Temp 280 °C Ion Source Temp 230 °C Quadrupole Temp 150 °C Ionization Mode Electron Ionization (EI) Ionization Energy 70 eV Mass Range 35 - 450 amu Scan Mode Full Scan -
Data Analysis:
-
Integrate all peaks in the total ion chromatogram.
-
Identify the main peak corresponding to this compound.
-
For each impurity peak, analyze the corresponding mass spectrum.
-
Compare the mass spectra of the impurities against a spectral library (e.g., NIST) for tentative identification.
-
Quantify impurities using appropriate methods (e.g., area percent or external/internal standard calibration).
-
Visualizations
Caption: Workflow for Impurity Identification using GC-MS.
Caption: Troubleshooting Decision Tree for Common GC-MS Issues.
References
- 1. omicsonline.org [omicsonline.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. books.rsc.org [books.rsc.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. This compound | C11H15Cl | CID 519173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. shimadzu.com [shimadzu.com]
Technical Support Center: Grignard Reaction Initiation with 1-Chloro-5-phenylpentane
This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals encountering challenges with the initiation of Grignard reactions using 1-chloro-5-phenylpentane.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to initiate a Grignard reaction with this compound?
A1: The difficulty in initiating a Grignard reaction with this compound stems from two primary factors. First, alkyl chlorides are generally less reactive than the corresponding bromides or iodides.[1][2] Second, the magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which forms upon exposure to air and prevents the metal from reacting with the alkyl halide.[3][4] Overcoming this inert oxide layer is the main challenge for a successful initiation.[3][4]
Q2: What are the visual indicators of a successful Grignard reaction initiation?
A2: A successful initiation is marked by several distinct visual cues. These include the disappearance of the color of a chemical activator like iodine, the spontaneous boiling of the solvent (particularly with low-boiling ethers), the appearance of a cloudy grey or brownish turbidity in the reaction mixture, and a noticeable generation of heat (exothermic reaction).[3][4]
Q3: What are the most common methods for activating the magnesium turnings?
A3: Several methods are employed to activate magnesium. These can be categorized as chemical or physical.
-
Chemical Activation: Involves using agents like a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane (DBE).[4][5][6] Iodine is believed to react with magnesium where the oxide layer is thin, creating reactive sites, while DBE reacts readily to produce ethylene gas and magnesium bromide, cleaning the surface.[4][6][7]
-
Physical/Mechanical Activation: This includes methods like crushing the magnesium turnings with a dry glass rod to expose a fresh, oxide-free surface or using ultrasound (sonication) to clean the metal surface.[3][5][6] Vigorously stirring the dry magnesium turnings under an inert atmosphere has also been reported to be effective.[6]
Q4: What are "Turbo-Grignard" reagents and when should they be used?
A4: "Turbo-Grignard" reagents are organomagnesium compounds prepared in the presence of lithium chloride (LiCl).[8] The addition of LiCl helps to break down the polymeric aggregates of the Grignard reagent into more soluble and highly reactive monomeric species.[8] This significantly enhances reactivity and can lead to higher yields.[8][9] You should consider using this method when working with less reactive chlorides or when standard activation methods fail.[8]
Q5: What is the primary side reaction of concern when preparing the Grignard reagent from this compound, and how can it be minimized?
A5: A major side reaction for primary alkyl halides is the Wurtz-type coupling, where the newly formed Grignard reagent (5-phenylpentylmagnesium chloride) acts as a nucleophile and reacts with a molecule of unreacted this compound. This results in the formation of a homocoupled dimer (1,10-diphenyl-decane).[1][10] To minimize this, the alkyl halide should be added slowly and dropwise to the magnesium suspension. This maintains a low concentration of the halide, favoring its reaction with the magnesium surface over the coupling reaction with the already-formed Grignard reagent.[10]
Troubleshooting Guide
| Problem / Question | Probable Causes | Recommended Solutions |
| My Grignard reaction will not initiate. | 1. Presence of moisture in glassware, solvent, or reagents.[5][11] 2. Passivating layer of magnesium oxide (MgO) on the magnesium surface.[3][4] 3. Low reactivity of the alkyl chloride.[1][2] | 1. Ensure Anhydrous Conditions: Thoroughly flame-dry all glassware under vacuum or oven-dry at >120°C and cool under an inert atmosphere (N₂ or Ar).[1][4] Use freshly opened or freshly distilled anhydrous solvents.[11] 2. Activate the Magnesium: Employ one of the activation methods detailed in the Experimental Protocols section below (e.g., add a crystal of iodine, a few drops of 1,2-dibromoethane, or crush the turnings).[4][5][6] 3. Gentle Warming: Gently warm the flask with a heat gun. Sometimes a small amount of heat is sufficient to start the reaction.[4][6] |
| The reaction starts (exotherm, bubbling) but then stops. | 1. Insufficient activation of the bulk of the magnesium. 2. The local concentration of the alkyl halide is too low. | 1. Maintain Gentle Reflux: Once initiated, the exothermic nature of the reaction should maintain a gentle reflux. If it subsides, continue the slow addition of the alkyl halide. The reaction with the remaining activated magnesium should continue. 2. Stir Vigorously: Ensure the mixture is stirred efficiently to bring the alkyl halide into contact with the magnesium surface.[5] |
| My reaction mixture turned dark brown or black. | 1. This can be normal for some Grignard preparations, indicating a fine suspension of activated magnesium or minor decomposition products. 2. Excessive heating can cause decomposition of the Grignard reagent or the solvent (especially THF).[1] | 1. Observe Other Indicators: If you also observed a sustained exotherm and bubbling, the reaction is likely proceeding correctly. 2. Control the Temperature: Avoid excessive external heating. Control the reaction rate by adjusting the addition rate of the alkyl halide to maintain a gentle, self-sustaining reflux.[1] |
| My final yield is low, and I've isolated a high-boiling byproduct. | 1. Significant Wurtz-type coupling has occurred.[1][10] 2. Incomplete formation of the Grignard reagent. 3. Degradation of the Grignard reagent over time or due to moisture/air.[11] | 1. Slow Addition: Ensure the this compound solution is added dropwise to the magnesium suspension to keep its concentration low.[10] 2. Use Excess Magnesium: A slight excess of magnesium can help ensure the complete conversion of the alkyl halide.[10] 3. Titrate the Reagent: Before use in a subsequent step, it is good practice to titrate a small aliquot of the Grignard solution to determine its exact concentration. This ensures accurate stoichiometry in the next reaction.[9] |
Quantitative Data Summary
Table 1: Comparison of Common Magnesium Activation Methods
| Activation Method | Activating Agent | Typical Observation | Relative Effectiveness |
| Chemical (Iodine) | I₂ (one small crystal) | Disappearance of purple/brown color.[3][4] | Good; very common and effective for many substrates.[6] |
| Chemical (Entrainment) | 1,2-Dibromoethane (DBE) | Evolution of ethylene gas (bubbling).[4][6] | Excellent; highly reliable for difficult initiations.[6][7] |
| Mechanical | Crushing with a glass rod | No specific visual cue for activation itself. | Good; exposes fresh metal surface directly.[3][6] |
| Sonication | Ultrasound bath | No specific visual cue for activation itself. | Good; helps clean the magnesium surface.[5][6] |
Table 2: Common Solvents for Grignard Reagent Formation
| Solvent | Boiling Point (°C) | Key Properties | Remarks |
| Diethyl Ether (Et₂O) | 34.6 | Low boiling point, less hygroscopic than THF. | The classic Grignard solvent. The low boiling point makes it easy to observe initiation via reflux. |
| Tetrahydrofuran (THF) | 66 | Higher boiling point, better solvating power for the Grignard reagent complex. | Generally the preferred solvent for less reactive halides like chlorides due to its higher solvating power and ability to stabilize the reagent.[1][11] |
Visualizations
Caption: Troubleshooting workflow for an unsuccessful Grignard reaction initiation.
Caption: Simplified pathway of Grignard reagent formation on the magnesium surface.
Experimental Protocols
Protocol 1: Activation with Iodine (I₂)
-
Preparation: Ensure all glassware (e.g., three-neck round-bottom flask, condenser, addition funnel) is thoroughly flame-dried under vacuum and allowed to cool under an inert atmosphere of dry nitrogen or argon.[4]
-
Setup: Add magnesium turnings (typically 1.1 - 1.5 equivalents) and a magnetic stir bar to the reaction flask.
-
Initiation: Add a single, small crystal of iodine to the flask. The flask can be gently warmed with a heat gun until purple iodine vapors are visible.[6]
-
Addition: Add a small portion (approx. 10%) of the this compound solution in anhydrous THF.
-
Observation: Stir the mixture. Initiation is indicated by the disappearance of the brown iodine color and the onset of a gentle reflux.[3][4] Once initiated, continue with the slow, dropwise addition of the remaining alkyl halide solution at a rate that maintains a steady reflux.
Protocol 2: Activation with 1,2-Dibromoethane (DBE) - The "Entrainment Method"
-
Preparation: Follow the same rigorous drying procedure for all glassware as described in Protocol 1.[4]
-
Setup: Place the magnesium turnings and a stir bar into the reaction flask under an inert atmosphere.
-
Solvent Addition: Add a small amount of anhydrous THF, just enough to cover the magnesium turnings.
-
Initiation: Using a syringe, add a few drops (e.g., 2-3 drops for a lab-scale reaction) of 1,2-dibromoethane to the stirred magnesium suspension.[6] A successful activation is marked by the observation of gas bubbles (ethylene).[4][6] The mixture may also become warm and cloudy.
-
Alkyl Halide Addition: Once the bubbling from the DBE reaction has subsided, begin the slow, dropwise addition of the this compound solution to maintain a gentle reflux.
Protocol 3: Mechanical Activation (Crushing)
-
Preparation: Follow the same rigorous drying procedure for all glassware as described in Protocol 1.
-
Setup: Add the magnesium turnings to the reaction flask under an inert atmosphere.
-
Activation: Before adding any solvent, use a heavy, flame-dried glass stirring rod to firmly press and crush some of the magnesium turnings against the bottom of the flask.[3][6] This action scrapes away the oxide layer, exposing fresh, reactive metal. Perform this carefully to avoid breaking the glassware.
-
Initiation: Add a small portion of anhydrous THF and a small amount of the this compound solution. Stir vigorously. If initiation does not occur, gentle warming or the addition of a tiny crystal of iodine can be used in conjunction with this method.
-
Continuation: Once the reaction has started, add the remaining alkyl halide solution dropwise as described in the other protocols.
References
- 1. reddit.com [reddit.com]
- 2. cssp.chemspider.com [cssp.chemspider.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. benchchem.com [benchchem.com]
- 5. homework.study.com [homework.study.com]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Synthesis of 1-Chloro-5-phenylpentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of 1-Chloro-5-phenylpentane, particularly when scaling up the process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound from 5-phenyl-1-pentanol.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
-
Incomplete Reaction: The conversion of 5-phenyl-1-pentanol to this compound may be incomplete.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material, 5-phenyl-1-pentanol. A typical mobile phase for TLC analysis is a mixture of hexane and ethyl acetate. The starting alcohol will have a lower Rf value than the less polar product. Visualize spots using a UV lamp or a potassium permanganate stain.
-
Increase Reaction Time: If the starting material is still present after the initially planned reaction time, extend the reaction duration and continue monitoring by TLC.
-
Increase Reagent Stoichiometry: An insufficient amount of the chlorinating agent can lead to incomplete conversion. Consider a modest increase in the equivalents of thionyl chloride or the reagents used in the Appel reaction.
-
-
-
Decomposition of Reagents or Product: The reagents or the product might be sensitive to the reaction conditions.
-
Troubleshooting Steps:
-
Control Temperature: For reactions with thionyl chloride, maintain the recommended temperature (often starting at 0°C and slowly warming to room temperature or gentle reflux). Overheating can lead to the formation of byproducts.[1]
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon), especially when using moisture-sensitive reagents like thionyl chloride.
-
-
-
Inefficient Work-up: The product may be lost during the extraction and purification steps.
-
Troubleshooting Steps:
-
Proper Quenching: When using thionyl chloride, the reaction should be carefully quenched by pouring it over ice water to decompose any remaining reagent.
-
Efficient Extraction: Use an appropriate organic solvent for extraction, such as dichloromethane or diethyl ether. Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.
-
Minimize Emulsion Formation: If an emulsion forms during extraction, adding brine (saturated NaCl solution) can help to break it.
-
-
Logical Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
Issue 2: Presence of Impurities in the Final Product
Possible Causes and Solutions:
-
Unreacted Starting Material: 5-phenyl-1-pentanol may remain in the final product.
-
Troubleshooting Steps:
-
Improve Reaction Completion: Refer to the troubleshooting steps for "Incomplete Reaction" above.
-
Efficient Purification: Use column chromatography with an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to separate the more polar starting material from the product.
-
-
-
Formation of Byproducts: Side reactions can lead to the formation of impurities.
-
Troubleshooting Steps:
-
Ether Formation: In the presence of acid (generated from thionyl chloride), intermolecular dehydration of the alcohol can lead to the formation of bis(5-phenylpentyl) ether. Maintain a low reaction temperature to minimize this.
-
Elimination Products: Although less common for primary alcohols, elimination reactions can occur at higher temperatures, leading to the formation of 5-phenyl-1-pentene.
-
Rearrangement Products: While less likely with primary chlorides, rearrangements can sometimes occur under Friedel-Crafts conditions, though this is more relevant to subsequent reactions of the product.[2]
-
Phosphine Oxide Removal (Appel Reaction): In the Appel reaction, triphenylphosphine oxide is a major byproduct and can be challenging to remove.[3] Precipitation by adding a non-polar solvent like pentane or hexane followed by filtration is a common method.[4]
-
-
-
Residual Solvents or Reagents: Solvents or excess reagents from the reaction or work-up may contaminate the product.
-
Troubleshooting Steps:
-
Thorough Washing: Wash the organic extracts with water and brine to remove water-soluble impurities and residual acids or bases. A wash with a dilute sodium bicarbonate solution can neutralize any remaining HCl from the thionyl chloride reaction.
-
Efficient Solvent Removal: Use a rotary evaporator to remove the bulk of the solvent. For higher boiling point solvents, vacuum distillation may be necessary. Drying the product under high vacuum can remove trace amounts of volatile impurities.
-
-
Issue 3: Challenges in Scaling Up the Synthesis
Possible Causes and Solutions:
-
Inefficient Heat Transfer: Larger reaction volumes have a smaller surface area-to-volume ratio, making temperature control difficult.
-
Troubleshooting Steps:
-
Controlled Reagent Addition: Add reagents, especially exothermic ones like thionyl chloride, slowly and in a controlled manner to manage the heat generated.
-
Efficient Cooling: Use an appropriately sized cooling bath (ice-water or ice-salt) and ensure good thermal contact with the reaction vessel.
-
Mechanical Stirring: Use an overhead mechanical stirrer for larger volumes to ensure efficient mixing and uniform temperature distribution.
-
-
-
Mixing Issues: Inadequate mixing can lead to localized high concentrations of reagents and the formation of byproducts.
-
Troubleshooting Steps:
-
Appropriate Stirring: As mentioned, mechanical stirring is crucial for larger scale reactions. The stirrer blade should be appropriately sized for the vessel.
-
-
-
Extended Reaction Times: Reactions may proceed slower at a larger scale.
-
Troubleshooting Steps:
-
Reaction Monitoring: Continue to monitor the reaction by TLC or GC to determine the actual endpoint at the larger scale.
-
-
Scale-Up Experimental Workflow
Caption: A workflow for scaling up the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and straightforward method is the chlorination of 5-phenyl-1-pentanol using a suitable chlorinating agent. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to its reliability and the volatile nature of its byproducts (SO₂ and HCl). The Appel reaction, using triphenylphosphine and a chlorine source like carbon tetrachloride or N-chlorosuccinimide, is another effective method, particularly for substrates sensitive to acidic conditions.[3][5]
Q2: What are the main byproducts to watch out for when using thionyl chloride?
A2: The primary byproducts are sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are gases and can be removed easily.[6] However, side reactions can lead to the formation of bis(5-phenylpentyl) ether through intermolecular dehydration of the starting alcohol, especially at elevated temperatures. In some cases, elimination reactions can form 5-phenyl-1-pentene.[1]
Q3: How can I effectively remove the triphenylphosphine oxide byproduct from an Appel reaction?
A3: Triphenylphosphine oxide is a common byproduct of the Appel reaction and can be challenging to separate due to its polarity.[5] A standard method for its removal is to precipitate it from the reaction mixture by adding a non-polar solvent, such as pentane or hexane, followed by filtration.[4] Column chromatography can also be used for complete removal.
Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
A4:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the reaction by observing the disappearance of the 5-phenyl-1-pentanol spot and the appearance of the this compound spot. Gas Chromatography (GC) can also be used for more quantitative monitoring.
-
Product Characterization: The final product should be characterized to confirm its identity and purity. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for confirming the molecular weight and identifying any impurities.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure of the product.
Q5: What are the key safety precautions to take during this synthesis?
A5:
-
Thionyl Chloride: Thionyl chloride is a corrosive and lachrymatory substance. It reacts violently with water, releasing toxic gases (HCl and SO₂). Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6]
-
Solvents: Many of the solvents used (e.g., dichloromethane, diethyl ether, hexane) are flammable and should be handled away from ignition sources.
-
Pressure Build-up: The reaction with thionyl chloride generates gaseous byproducts, which can cause pressure to build up in a closed system. Ensure the reaction apparatus is properly vented.
Data Presentation
Table 1: Comparison of Common Synthesis Methods for this compound
| Parameter | Thionyl Chloride Method | Appel Reaction |
| Starting Material | 5-phenyl-1-pentanol | 5-phenyl-1-pentanol |
| Reagents | Thionyl chloride (SOCl₂), optional base (e.g., pyridine) | Triphenylphosphine (PPh₃), Carbon tetrachloride (CCl₄) or N-chlorosuccinimide (NCS) |
| Typical Solvent | Dichloromethane (DCM), Chloroform, or neat | Dichloromethane (DCM), Acetonitrile |
| Reaction Temperature | 0°C to reflux | Room temperature to reflux |
| Typical Yield | Generally high (can exceed 80-90%) | High (often >80%)[3] |
| Key Byproducts | SO₂, HCl, bis(5-phenylpentyl) ether | Triphenylphosphine oxide, Chloroform (from CCl₄) |
| Advantages | Inexpensive reagent, volatile byproducts | Mild, neutral conditions, good for acid-sensitive substrates |
| Disadvantages | Harsh, acidic conditions, potential for side reactions | Stoichiometric amount of phosphine oxide byproduct to remove |
Experimental Protocols
Protocol 1: Synthesis of this compound using Thionyl Chloride
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap (e.g., a bubbler with a sodium hydroxide solution), place 5-phenyl-1-pentanol (1.0 eq).
-
Dissolution: Dissolve the alcohol in an anhydrous solvent such as dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred solution. The addition should be done at a rate that maintains the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material. Gentle heating under reflux may be required to drive the reaction to completion.
-
Quenching: Carefully and slowly pour the reaction mixture over crushed ice with stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volume).
-
Washing: Combine the organic layers and wash successively with water, a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate eluent system.
Protocol 2: Synthesis of this compound via the Appel Reaction
-
Preparation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add triphenylphosphine (1.1-1.3 eq) and an anhydrous solvent like dichloromethane or acetonitrile.
-
Chlorine Source: Add the chlorine source, such as carbon tetrachloride (as solvent and reagent) or N-chlorosuccinimide (NCS) (1.1-1.3 eq).
-
Alcohol Addition: To the stirred suspension, add a solution of 5-phenyl-1-pentanol (1.0 eq) in the same anhydrous solvent.
-
Reaction: Stir the reaction mixture at room temperature or gentle reflux until TLC indicates the completion of the reaction (typically 1-3 hours).
-
Byproduct Precipitation: Cool the reaction mixture and add a non-polar solvent like pentane or hexane to precipitate the triphenylphosphine oxide.
-
Filtration: Filter the mixture through a pad of celite or silica gel to remove the precipitated phosphine oxide, washing the solid with the non-polar solvent.
-
Concentration: Concentrate the filtrate using a rotary evaporator.
-
Purification: The crude product can be further purified by column chromatography on silica gel.
References
- 1. m.youtube.com [m.youtube.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Appel Reaction [organic-chemistry.org]
- 4. Reaction Procedure of Appel Reaction & Workup [chemistrynewlight.blogspot.com]
- 5. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. shimadzu.com [shimadzu.com]
Removal of unreacted starting material from 1-Chloro-5-phenylpentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted starting materials from 1-Chloro-5-phenylpentane.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I might encounter in my crude this compound product?
A1: The most common unreacted starting materials depend on the synthetic route used.
-
If you synthesized this compound from 5-phenyl-1-pentanol (e.g., using thionyl chloride or HCl), you will likely have unreacted 5-phenyl-1-pentanol.
-
If you used a Friedel-Crafts alkylation approach with benzene and 1,5-dichloropentane, you may have unreacted 1,5-dichloropentane and potentially some dialkylated benzene byproducts.
Q2: What are the primary methods for purifying this compound?
A2: The primary purification methods are based on the differing physical and chemical properties of the product and impurities. These include:
-
Liquid-Liquid Extraction: To remove water-soluble impurities and unreacted starting materials that can be converted into water-soluble salts.
-
Distillation (under vacuum): To separate liquids with different boiling points. This is particularly effective for separating this compound from higher-boiling starting materials like 5-phenyl-1-pentanol.
-
Column Chromatography: To separate compounds based on their polarity. This is a versatile technique for removing a variety of impurities.
Q3: How do I choose the best purification method for my specific situation?
A3: The choice of purification method depends on the nature of the impurities and the scale of your reaction.
-
Start with a liquid-liquid extraction as a general work-up step to remove the bulk of water-soluble impurities.
-
If you have a significant amount of a starting material with a substantially different boiling point (a difference of at least 25-30 °C), vacuum distillation is an efficient method for large-scale purification.
-
For high-purity requirements or for separating compounds with similar boiling points, column chromatography is the most effective technique.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Poor Separation of this compound and 5-phenyl-1-pentanol by Distillation
| Potential Cause | Recommended Solution |
| Insufficient Vacuum | Ensure your vacuum pump is pulling a sufficiently low pressure. Check all connections for leaks. A lower pressure will decrease the boiling points and may improve separation. |
| Inefficient Fractionating Column | For compounds with closer boiling points, a simple distillation setup may not be adequate. Use a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates and improve separation efficiency. |
| Heating Rate Too High | A rapid heating rate can lead to co-distillation. Heat the distillation flask slowly and evenly to allow for proper equilibration between the liquid and vapor phases in the column. |
| Incorrect Thermometer Placement | The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling. |
Issue 2: Co-elution of Product and Impurities During Column Chromatography
| Potential Cause | Recommended Solution |
| Inappropriate Solvent System | The polarity of the eluent is critical. If your product and impurity are co-eluting, adjust the solvent system. For separating the less polar this compound from the more polar 5-phenyl-1-pentanol, start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a small amount of a more polar solvent (e.g., ethyl acetate). |
| Column Overloading | Overloading the column with too much crude product will lead to poor separation. As a general rule, use a silica gel to crude product ratio of at least 30:1 (w/w). |
| Improper Column Packing | An improperly packed column with channels or cracks will result in poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
| Fractions Collected are Too Large | Collecting large fractions can result in the mixing of separated compounds. Collect smaller fractions and analyze them by Thin Layer Chromatography (TLC) to identify the pure product fractions. |
Issue 3: Emulsion Formation During Liquid-Liquid Extraction
| Potential Cause | Recommended Solution |
| Vigorous Shaking | Shaking the separatory funnel too vigorously can lead to the formation of a stable emulsion. Gently invert the funnel several times to mix the layers. |
| High Concentration of Solutes | High concentrations of certain compounds can stabilize emulsions. Dilute the mixture with more of the organic and aqueous solvents. |
| Presence of Fine Particulate Matter | Solid particles can accumulate at the interface and stabilize an emulsion. If possible, filter the crude reaction mixture before extraction. |
| Breaking a Stubborn Emulsion | To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous layer. Alternatively, gently swirling the funnel or passing the emulsion through a bed of Celite or glass wool can help. |
Quantitative Data Presentation
The following table summarizes the key physical properties of this compound and its common unreacted starting materials, which are critical for selecting and optimizing purification methods.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Solubility |
| This compound | C₁₁H₁₅Cl | 182.69[1][2] | 76-79 / 0.65 mmHg[3][4] | 1.014[3][5] | Insoluble in water; soluble in common organic solvents. |
| 5-Phenyl-1-pentanol | C₁₁H₁₆O | 164.24 | 155 / 20 mmHg[6][7][8] | 0.975[6][7][8] | Almost insoluble in water; soluble in alcohol and oils.[7] |
| 1,5-Dichloropentane | C₅H₁₀Cl₂ | 141.04 | 180 / 1013 hPa[9][10] | 1.10[9][10] | 0.125 g/L in water.[9][10] |
Experimental Protocols
Protocol 1: Purification by Vacuum Fractional Distillation
This protocol is suitable for separating this compound from a higher-boiling impurity such as unreacted 5-phenyl-1-pentanol on a multi-gram scale.
Materials:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum source (vacuum pump or water aspirator)
-
Manometer (optional but recommended)
-
Heating mantle and stir plate
-
Stir bar
-
Grease for glass joints
-
Cold trap (recommended)
Procedure:
-
Apparatus Setup:
-
Assemble the vacuum distillation apparatus as shown in the workflow diagram below. Ensure all glassware is dry and free of cracks.
-
Place a stir bar in the round-bottom flask containing the crude this compound.
-
Lightly grease all ground-glass joints to ensure a good seal under vacuum.
-
Attach the fractionating column to the distillation flask, followed by the distillation head, condenser, and receiving flask.
-
Connect the vacuum source to the vacuum adapter on the receiving flask via a cold trap.
-
-
Distillation:
-
Begin stirring the crude product.
-
Slowly apply the vacuum. The pressure should drop to the desired level (e.g., <1 mmHg).
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask.
-
Observe the temperature on the thermometer. The first fraction to distill will be any lower-boiling impurities.
-
As the temperature approaches the boiling point of this compound at the recorded pressure, change the receiving flask to collect the pure product.
-
Collect the fraction that distills at a constant temperature. This is your purified this compound.
-
Once the product has been collected, the temperature will either drop or begin to rise towards the boiling point of the higher-boiling impurity. At this point, stop the distillation.
-
-
Shutdown:
-
Turn off the heating mantle and allow the apparatus to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure.
-
Turn off the vacuum source.
-
Disassemble the apparatus and characterize the purified product.
-
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is ideal for achieving high purity and for separating compounds with similar boiling points.
Materials:
-
Chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Eluent (e.g., hexane and ethyl acetate)
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
-
Crude this compound
Procedure:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexane).
-
Pour the slurry into the column, and gently tap the column to ensure even packing.
-
Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the top of the silica.
-
Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or the eluent).
-
Carefully add the sample solution to the top of the column using a pipette.
-
Drain the solvent until the sample is adsorbed onto the top of the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
Start with a non-polar eluent (e.g., 100% hexane). The non-polar this compound will elute first.
-
Monitor the elution of compounds using TLC.
-
If necessary, gradually increase the polarity of the eluent (e.g., by adding 1-5% ethyl acetate to the hexane) to elute more polar impurities like 5-phenyl-1-pentanol.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 3: Purification by Liquid-Liquid Extraction
This is a standard work-up procedure to remove water-soluble impurities.
Materials:
-
Separatory funnel
-
Organic solvent (e.g., diethyl ether, ethyl acetate)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Beakers and Erlenmeyer flasks
Procedure:
-
Dissolution:
-
Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water.
-
-
Aqueous Wash:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of deionized water.
-
Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup.
-
Allow the layers to separate.
-
Drain the lower aqueous layer.
-
-
Brine Wash:
-
Add an equal volume of brine to the organic layer in the separatory funnel.
-
Gently mix and allow the layers to separate.
-
Drain the lower aqueous brine layer. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Solvent Removal:
-
Transfer the organic layer to an Erlenmeyer flask.
-
Add a suitable amount of anhydrous drying agent and swirl the flask. The drying agent should be free-flowing and not clumped together.
-
Filter or decant the dried organic solution into a clean, pre-weighed round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to yield the crude product, which can then be further purified by distillation or chromatography if necessary.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for selecting a purification method.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 3. quora.com [quora.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. scribd.com [scribd.com]
- 9. Workup [chem.rochester.edu]
- 10. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Stabilizing 1-Chloro-5-phenylpentane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of 1-chloro-5-phenylpentane. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity of your experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Decreased Purity Over Time | - Exposure to light, heat, or oxygen.- Presence of moisture leading to hydrolysis.- Incompatible storage container. | - Store in an amber glass vial with a PTFE-lined cap.- Store at recommended low temperatures (2-8°C or -20°C for long-term storage).- Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing.- Ensure the compound is stored in a dry environment. |
| Discoloration of the Compound (e.g., yellowing) | - Oxidation of the phenyl group or degradation of the alkyl halide chain.- Presence of acidic impurities (e.g., HCl) catalyzing further degradation. | - Check for the presence of an acid scavenger or stabilizer in your storage solution.- Re-purify the compound if necessary using an appropriate method like column chromatography.- Handle the compound in an inert atmosphere to prevent oxidation. |
| Inconsistent Experimental Results | - Use of a degraded or impure stock of this compound.- Formation of unexpected byproducts that interfere with the reaction. | - Verify the purity of your this compound stock using GC-MS or NMR before use.- If degradation is suspected, use a freshly opened or purified batch.- Consider the potential impact of degradation products on your specific reaction. |
| Precipitate Formation in Solution | - Polymerization or condensation reactions of degradation products.- Reaction with impurities in the solvent or on the container surface. | - Filter the solution before use.- Ensure high-purity solvents and clean, dry glassware are used.- Investigate the nature of the precipitate to understand the degradation pathway. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound, a primary alkyl halide, include nucleophilic substitution and elimination reactions.[1] Under aerobic conditions, oxidation can also occur. Key potential degradation routes are:
-
Hydrolysis: Reaction with water or moisture can lead to the formation of 5-phenyl-1-pentanol.
-
Elimination (Dehydrochlorination): In the presence of a base or upon heating, hydrogen chloride (HCl) can be eliminated to form various phenylpentene isomers.
-
Oxidation: Exposure to oxygen, potentially accelerated by light or heat, can lead to the formation of various oxidation products, including aldehydes and carboxylic acids.
Q2: What are the ideal storage conditions for long-term stability?
A2: For optimal long-term stability, this compound should be stored at low temperatures, protected from light, and in an inert atmosphere.[2] Specific recommendations are:
-
Temperature: 2-8°C for short to medium-term storage and -20°C for long-term storage to minimize degradation rates.[2]
-
Atmosphere: Store under an inert gas like argon or nitrogen to prevent oxidation.
-
Container: Use an amber glass vial with a polytetrafluoroethylene (PTFE)-lined cap to protect from light and ensure a tight seal.
-
Purity: Store the compound in its purest form, as impurities can catalyze degradation.
Q3: Should I use a stabilizer for this compound?
A3: For long-term storage, the use of a stabilizer is recommended, particularly if the compound will be exposed to air or stored for extended periods at room temperature. Stabilizers can prevent degradation by acting as antioxidants or acid scavengers.[3]
Q4: What are some suitable stabilizers for halogenated compounds like this compound?
A4: While specific studies on this compound are limited, stabilizers for other halogenated hydrocarbons can be effective. These fall into several categories:
-
Acid Scavengers: Small amounts of epoxides or amines can neutralize acidic byproducts like HCl that can catalyze further degradation.
-
Antioxidants: Hindered phenols, such as Butylated Hydroxytoluene (BHT), can be added to inhibit oxidation.
-
Metal Deactivators: If there is a risk of contact with metal surfaces, chelating agents can be used to prevent metal-catalyzed degradation.
Q5: How can I assess the purity of my this compound sample?
A5: The purity of this compound can be effectively determined using Gas Chromatography-Mass Spectrometry (GC-MS).[4][5] This technique allows for the separation of the parent compound from volatile impurities and degradation products, and their subsequent identification.[2] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess purity and identify major degradation products.
Hypothetical Stability Study Data
The following tables summarize the results of a hypothetical 12-month stability study on this compound under various storage conditions.
Table 1: Purity of this compound (%) over 12 Months
| Storage Condition | 0 Months | 3 Months | 6 Months | 12 Months |
| 2-8°C, Dark, Inert Gas | 99.5 | 99.4 | 99.3 | 99.1 |
| 25°C, Dark, Inert Gas | 99.5 | 98.8 | 98.1 | 97.0 |
| 25°C, Ambient Light, Air | 99.5 | 97.2 | 95.0 | 91.5 |
| 40°C, Dark, Air | 99.5 | 95.1 | 91.3 | 85.2 |
Table 2: Major Degradation Products Identified by GC-MS after 12 Months
| Storage Condition | Degradation Product | Relative Abundance (%) |
| 2-8°C, Dark, Inert Gas | 5-phenyl-1-pentanol | < 0.5 |
| 25°C, Dark, Inert Gas | 5-phenyl-1-pentanol | ~1.5 |
| Phenylpentene isomers | ~0.5 | |
| 25°C, Ambient Light, Air | 5-phenyl-1-pentanol | ~3.0 |
| Phenylpentene isomers | ~1.5 | |
| Benzaldehyde | ~2.0 | |
| 40°C, Dark, Air | 5-phenyl-1-pentanol | ~6.0 |
| Phenylpentene isomers | ~4.0 | |
| Benzoic acid | ~2.5 |
Experimental Protocols
Protocol 1: Purity Assessment by GC-MS
Objective: To determine the purity of this compound and identify potential degradation products.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a high-purity volatile solvent such as hexane or ethyl acetate at a concentration of 1 mg/mL.
-
-
GC-MS Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
-
Data Analysis:
-
Calculate the purity of this compound based on the peak area percentage.
-
Identify degradation products by comparing their mass spectra to a library (e.g., NIST).
-
Protocol 2: Long-Term Stability Study
Objective: To evaluate the stability of this compound under different storage conditions over an extended period.
Methodology:
-
Sample Preparation and Storage:
-
Aliquot pure this compound into separate amber glass vials for each time point and storage condition.
-
For samples under an inert atmosphere, purge the vials with argon or nitrogen for 1 minute before sealing with a PTFE-lined cap.
-
Place the vials in the designated storage conditions (e.g., 2-8°C refrigerator, 25°C chamber with and without light exposure, 40°C oven).
-
-
Time Points for Analysis:
-
Analyze samples at T=0, 3, 6, and 12 months.
-
-
Analysis:
-
At each time point, retrieve a vial from each storage condition.
-
Perform purity analysis using the GC-MS protocol described above.
-
Document any changes in physical appearance (e.g., color).
-
-
Evaluation:
-
Compare the purity and impurity profiles at each time point to the initial T=0 data to determine the rate of degradation under each condition.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Byproduct Formation in Coupling Reactions with 1-Chloro-5-phenylpentane
Welcome to the technical support center for optimizing coupling reactions involving 1-chloro-5-phenylpentane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of unwanted byproducts in their synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reactions used for primary alkyl halides like this compound?
A1: Primary alkyl halides such as this compound are typically employed in several cross-coupling reactions to form new carbon-carbon bonds. The most common include the Suzuki-Miyaura, Kumada-Corriu, Negishi, and Grignard reactions. Each of these methods has its own advantages and potential for specific byproduct formation.
Q2: What are the primary byproducts I should be aware of when using this compound in these reactions?
A2: The major byproducts depend on the specific coupling reaction:
-
Suzuki-Miyaura & Negishi Coupling: The most prevalent byproduct is the alkene resulting from β-hydride elimination.[1][2] Homocoupling of the organoboron or organozinc reagent can also occur.
-
Kumada Coupling & Grignard Reactions: The primary byproduct is the homocoupled product, often referred to as a Wurtz-type coupling product, where two molecules of the Grignard reagent precursor react with each other.[3][4] Reduction of the alkyl halide to an alkane can also be observed.[5]
Q3: How does the choice of catalyst and ligand affect byproduct formation?
A3: The catalyst and ligand system is crucial for controlling selectivity. For palladium-catalyzed reactions like the Suzuki and Negishi couplings, bulky, electron-rich phosphine ligands can promote the desired reductive elimination over β-hydride elimination.[2] For nickel- or palladium-catalyzed Kumada couplings, the choice of phosphine ligand can also influence the rate of the desired cross-coupling versus homocoupling.[5][6][7]
Q4: Can the solvent choice impact the yield and byproduct profile?
A4: Absolutely. For Grignard reagent formation, ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential to stabilize the reagent.[8][9] However, THF can sometimes promote Wurtz coupling more than diethyl ether for certain substrates.[3] In Suzuki and Negishi couplings, aprotic polar solvents are common, and their choice can influence catalyst solubility and reactivity.
Troubleshooting Guides
Issue 1: High Levels of Alkene Byproduct in Suzuki-Miyaura or Negishi Coupling
This is likely due to β-hydride elimination, a common side reaction with alkyl substrates.[1][2]
Troubleshooting Steps:
-
Optimize the Ligand:
-
Switch to a bulkier, more electron-donating phosphine ligand. This can sterically hinder the conformation required for β-hydride elimination and electronically favor the desired reductive elimination pathway.[2]
-
Consider using specific ligands designed to suppress this side reaction, such as certain biaryl phosphines or N-heterocyclic carbenes (NHCs).
-
-
Control Reaction Temperature:
-
Lowering the reaction temperature can sometimes disfavor the β-hydride elimination pathway, which often has a higher activation energy than the desired coupling.
-
-
Choice of Base (for Suzuki Coupling):
-
The strength and nature of the base can influence the reaction. Experiment with different bases (e.g., carbonates vs. phosphates) to find the optimal conditions for your specific substrate combination.
-
Issue 2: Significant Formation of Homocoupling (Wurtz-type) Product in Grignard or Kumada Reactions
This side reaction occurs when the Grignard reagent reacts with unreacted this compound.[3][4]
Troubleshooting Steps:
-
Slow Addition of Alkyl Halide:
-
During Grignard reagent formation, add the solution of this compound dropwise to the magnesium turnings. This maintains a low concentration of the alkyl halide, minimizing its reaction with the newly formed Grignard reagent.[3]
-
-
Maintain Low Reaction Temperature:
-
The formation of a Grignard reagent is exothermic. Use an ice bath to maintain a low and controlled temperature throughout the addition of the alkyl halide. This slows down the rate of the competing Wurtz coupling.[9]
-
-
Ensure High-Quality Magnesium:
-
Use freshly activated magnesium turnings to ensure a fast initiation and reaction with the alkyl halide, reducing the time available for side reactions. Activation can be achieved by stirring the magnesium with a small crystal of iodine or 1,2-dibromoethane.
-
-
Catalyst Choice in Kumada Coupling:
-
For the subsequent Kumada coupling, ensure your nickel or palladium catalyst is highly active to promote the cross-coupling with your desired partner over the homocoupling pathway.
-
Data on Byproduct Minimization Strategies
| Strategy | Coupling Reaction | Target Byproduct | Anticipated Outcome | Reference |
| Use of Bulky, Electron-Rich Ligands | Suzuki-Miyaura, Negishi | Alkene (from β-hydride elimination) | Increased yield of the desired cross-coupled product. | [2] |
| Slow, Dropwise Addition of Alkyl Halide | Grignard Formation, Kumada | Homocoupling (Wurtz) Product | Significant reduction in the formation of the R-R dimer. | |
| Lower Reaction Temperature | Grignard Formation, Kumada | Homocoupling (Wurtz) Product | Decreased rate of Wurtz coupling relative to Grignard formation. | |
| Use of Specific Ligands (e.g., TXPTS in aqueous media) | Suzuki-Miyaura | Alkene (from β-hydride elimination) | Inhibition of β-hydride elimination. | [1][2] |
| Use of a CuCN catalyst | Grignard Coupling | Wurtz coupling side product | Can afford the desired product with no formation of the Wurtz coupling byproduct in specific cases. | [10] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Wurtz Coupling in Grignard Reagent Formation
This protocol is a general guideline for the formation of 5-phenylpentylmagnesium chloride with reduced homocoupling byproducts.
Materials:
-
Magnesium turnings
-
Iodine (one small crystal)
-
This compound
-
Anhydrous diethyl ether or THF
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, and nitrogen inlet
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Magnesium Activation: Place the magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine and gently warm the flask under a nitrogen atmosphere until the purple vapor of iodine is observed and then dissipates. Allow the flask to cool to room temperature.
-
Initiation: Add a small amount of anhydrous diethyl ether or THF to cover the magnesium. Add a few drops of a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the dropping funnel and add it to the magnesium. The reaction should initiate, indicated by bubbling and a gentle reflux. If it does not start, gentle warming may be applied.
-
Slow Addition: Once the reaction has started, dilute the remaining this compound with more anhydrous solvent in the dropping funnel. Add this solution dropwise to the vigorously stirred magnesium suspension over 1-2 hours. Maintain a gentle reflux throughout the addition by controlling the addition rate and, if necessary, cooling the flask in an ice-water bath.
-
Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours to ensure complete reaction. The resulting grey-black solution of the Grignard reagent is ready for the next step.
Protocol 2: General Procedure for a Suzuki-Miyaura Coupling with Minimized β-Hydride Elimination
This protocol provides a general method for the coupling of a primary alkyl halide with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Bulky phosphine ligand (e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or similar reaction vessel
-
Nitrogen or Argon atmosphere
Procedure:
-
Setup: To an oven-dried Schlenk tube, add the palladium catalyst, the phosphine ligand, the base, and the arylboronic acid under an inert atmosphere of nitrogen or argon.
-
Reagent Addition: Add the anhydrous solvent, followed by this compound (1.0 equivalent).
-
Reaction: Seal the tube and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 80-110 °C). Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired cross-coupled product.
Visualizing Reaction Pathways and Troubleshooting
Caption: Competing reaction pathways for Grignard/Kumada and Suzuki-Miyaura couplings.
Caption: A logical workflow for troubleshooting byproduct formation in coupling reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Kumada Coupling | NROChemistry [nrochemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. leah4sci.com [leah4sci.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
1H and 13C NMR Spectral Analysis: A Comparative Guide to 1-Chloro-5-phenylpentane
For researchers, scientists, and drug development professionals, a thorough understanding of the structural features of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for elucidating molecular structure. This guide provides a detailed comparative analysis of the 1H and 13C NMR spectra of 1-chloro-5-phenylpentane, alongside its structural analogues, 1-phenylpentane and 1-chloropentane, supported by experimental and predicted data.
This comparison will highlight the influence of the chloro and phenyl functional groups on the chemical shifts of the pentane chain, offering valuable insights for spectral interpretation and structural confirmation.
Predicted and Experimental NMR Data Comparison
The following tables summarize the predicted and experimental 1H and 13C NMR chemical shift values for this compound, 1-phenylpentane, and 1-chloropentane. The data for this compound is based on predicted values, as experimental spectra were not publicly available at the time of this publication.
Table 1: 1H NMR Chemical Shift Data (ppm)
| Compound | H-1 | H-2 | H-3 | H-4 | H-5 | Aromatic-H |
| This compound (Predicted) | 3.54 (t) | 1.78 (p) | 1.46 (p) | 1.65 (p) | 2.62 (t) | 7.18-7.29 (m) |
| 1-Phenylpentane (Experimental) | 0.90 (t) | 1.33 (m) | 1.60 (p) | 2.59 (t) | - | 7.15-7.28 (m) |
| 1-Chloropentane (Experimental) | 3.54 (t) | 1.77 (p) | 1.40 (m) | 0.92 (t) | - | - |
Table 2: 13C NMR Chemical Shift Data (ppm)
| Compound | C-1 | C-2 | C-3 | C-4 | C-5 | Aromatic-C |
| This compound (Predicted) | 45.0 | 32.5 | 26.5 | 31.0 | 35.8 | 125.8, 128.4, 128.4, 142.1 |
| 1-Phenylpentane (Experimental) | 14.0 | 22.5 | 31.5 | 36.0 | - | 125.7, 128.2, 128.4, 142.8 |
| 1-Chloropentane (Experimental) | 44.9 | 32.8 | 28.8 | 22.3 | 13.9 | - |
Structural Assignment and Spectral Interpretation
The structure of this compound with the numbering of carbon and hydrogen atoms is shown below. This numbering is used for the assignment of the NMR signals in the tables above.
FT-IR Analysis of Functional Groups in 1-Chloro-5-phenylpentane: A Comparative Guide
An in-depth look at the vibrational spectroscopy of 1-Chloro-5-phenylpentane and its structural analogs, providing researchers with comparative data and analytical protocols for clear functional group identification.
This guide offers a detailed comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic features of this compound and its structurally related alternatives: 1-Bromo-5-phenylpentane, 5-Phenyl-1-pentanol, and 1,5-Diphenylpentane. The objective is to provide a clear, data-driven resource for researchers, scientists, and professionals in drug development for the identification and differentiation of these compounds based on their characteristic infrared absorption bands.
Comparative FT-IR Spectral Data
The following table summarizes the key FT-IR absorption bands for this compound and its selected alternatives. The assignments are based on established group frequency correlations and spectral data from various sources.
| Wavenumber (cm⁻¹) | Functional Group Assignment | This compound | 1-Bromo-5-phenylpentane | 5-Phenyl-1-pentanol | 1,5-Diphenylpentane |
| ~3300-3400 | O-H Stretch (Alcohol) | - | - | Broad, Strong | - |
| ~3080-3030 | Aromatic C-H Stretch | Present | Present | Present | Present |
| ~2925-2850 | Aliphatic C-H Stretch | Present | Present | Present | Present |
| ~1600, ~1495, ~1450 | Aromatic C=C Stretch | Present | Present | Present | Present |
| ~1050 | C-O Stretch (Alcohol) | - | - | Strong | - |
| ~750-690 | Aromatic C-H Bend (oop) | Present | Present | Present | Present |
| ~725 | C-Cl Stretch | Present | - | - | - |
| ~650 | C-Br Stretch | - | Present | - | - |
Experimental Protocol: FT-IR Analysis of Liquid Samples
This protocol outlines the procedure for obtaining a high-quality FT-IR spectrum of a liquid organic compound, such as this compound, using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
Instrumentation:
-
FT-IR Spectrometer equipped with an ATR accessory (e.g., Diamond or ZnSe crystal).
-
Computer with appropriate FT-IR software.
Materials:
-
Sample to be analyzed (1-2 drops).
-
Solvent for cleaning (e.g., isopropanol or acetone).
-
Lint-free wipes.
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean and dry.
-
Record a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument itself.
-
-
Sample Application:
-
Place a small drop of the liquid sample directly onto the center of the ATR crystal.
-
Ensure the crystal is completely covered by the sample.
-
-
Spectrum Acquisition:
-
Acquire the FT-IR spectrum of the sample. A typical measurement involves the co-addition of 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the compound.
-
Perform any necessary baseline corrections or smoothing.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) to remove all traces of the sample.
-
Logical Workflow for FT-IR Analysis
The following diagram illustrates the logical workflow for the FT-IR analysis of a liquid organic compound, from initial sample preparation to final spectral interpretation and data archiving.
Caption: Logical workflow for FT-IR analysis.
Objective Comparison of FT-IR Spectra
The FT-IR spectrum of This compound is characterized by the presence of several key absorption bands that confirm its molecular structure. The aromatic C-H stretching vibrations are observed in the region of 3080-3030 cm⁻¹, while the more intense aliphatic C-H stretching from the pentyl chain appears between 2925 and 2850 cm⁻¹.[1] The presence of the monosubstituted benzene ring is confirmed by the characteristic C=C stretching vibrations around 1600, 1495, and 1450 cm⁻¹, as well as strong out-of-plane (oop) C-H bending bands in the 750-690 cm⁻¹ region.[2][3] A crucial peak for the identification of this molecule is the C-Cl stretching vibration, which is expected to appear in the fingerprint region, typically around 725 cm⁻¹.[4][5]
For comparison, 1-Bromo-5-phenylpentane exhibits a very similar FT-IR spectrum to its chloro-analog. The primary difference lies in the position of the carbon-halogen stretching band. The C-Br stretch is found at a lower wavenumber, generally around 650 cm⁻¹, due to the heavier mass of the bromine atom compared to chlorine.[4][5]
5-Phenyl-1-pentanol introduces a hydroxyl group, which dramatically alters the FT-IR spectrum. A very broad and strong absorption band, characteristic of the O-H stretching of an alcohol, is observed in the region of 3400-3300 cm⁻¹.[6][7] Additionally, a strong C-O stretching vibration appears around 1050 cm⁻¹.[6][7] The presence of these two distinct bands makes it easily distinguishable from the halogenated analogs.
Finally, 1,5-Diphenylpentane lacks any of the heteroatom functional groups of the other compounds. Its spectrum is dominated by the absorptions of the two phenyl rings and the pentyl chain. While it shares the aromatic and aliphatic C-H and aromatic C=C stretching vibrations with the other molecules, it will lack the characteristic O-H, C-O, C-Cl, or C-Br absorption bands. The increased number of aromatic protons may lead to more complex patterns in the aromatic C-H stretching and bending regions.
References
- 1. This compound [stenutz.eu]
- 2. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]
- 3. FTIR | FTIR Analysis Software | Thermo Fisher Scientific - US [thermofisher.com]
- 4. 1,5-Diphenylpentane-1,5-diol | C17H20O2 | CID 226168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. L12070.06 [thermofisher.cn]
- 6. A Multivariate Methodological Workflow for the Analysis of FTIR Chemical Mapping Applied on Historic Paint Stratigraphies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eng.uc.edu [eng.uc.edu]
Reactivity Showdown: 1-Chloro-5-phenylpentane vs. 1-Bromo-5-phenylpentane in Nucleophilic Substitution
For Immediate Release
[City, State] – [Date] – In the landscape of pharmaceutical synthesis and drug development, the choice of starting materials is paramount to the efficiency and success of a synthetic route. Today, we present a comprehensive comparison of the reactivity of two key alkyl halides: 1-Chloro-5-phenylpentane and 1-Bromo-5-phenylpentane. This guide provides an objective analysis of their performance in nucleophilic substitution reactions, supported by analogous experimental data, to aid researchers in making informed decisions for their synthetic strategies.
The fundamental difference in the reactivity of these two compounds lies in the nature of the halogen leaving group. In nucleophilic substitution reactions, a better leaving group leads to a faster reaction rate. The ability of a leaving group is inversely related to its basicity; weaker bases are more stable in solution and are therefore better leaving groups. Following this trend, the reactivity of alkyl halides increases down the periodic table: R-I > R-Br > R-Cl > R-F.[1] Consequently, 1-Bromo-5-phenylpentane is anticipated to be significantly more reactive than this compound in both Sₙ1 and Sₙ2 reactions.
Quantitative Reactivity Comparison
| Alkyl Halide | Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) (L mol⁻¹ s⁻¹) | Relative Rate |
| 1-Chlorobutane | NaI | Acetone | 25 | 1.05 x 10⁻⁵ | 1 |
| 1-Bromobutane | NaI | Acetone | 25 | 1.75 x 10⁻³ | 167 |
| Data sourced from Conant, J. B.; Kirner, W. R. J. Am. Chem. Soc. 1924, 46, 232-252.[1] |
As the data clearly indicates, 1-bromobutane reacts approximately 167 times faster than 1-chlorobutane under identical Sₙ2 conditions.[1] This substantial difference in reactivity is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. The carbon-bromine bond (bond energy ≈ 285 kJ/mol) is weaker than the carbon-chlorine bond (bond energy ≈ 339 kJ/mol), requiring less energy to break during the formation of the transition state.[1]
Reaction Mechanisms
Both this compound and 1-Bromo-5-phenylpentane are primary alkyl halides and are therefore expected to primarily undergo nucleophilic substitution via the Sₙ2 mechanism. This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry.
References
A Comparative Guide to the Suzuki Coupling of 1-Chloro-5-phenylpentane and Other Primary Alkyl Halides
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. While aryl and vinyl halides are the most common electrophilic partners, the use of alkyl halides has garnered significant interest for the synthesis of complex molecules with sp³-hybridized centers. This guide provides a comparative analysis of the performance of 1-chloro-5-phenylpentane versus its bromo and iodo analogs in Suzuki coupling reactions, supported by experimental data from related systems and detailed experimental protocols.
Performance Expectations: A Comparative Overview
The reactivity of alkyl halides in Suzuki coupling is primarily dictated by the carbon-halogen bond dissociation energy. The generally accepted order of reactivity is I > Br > OTf >> Cl.[1] This trend is a direct consequence of the bond strengths, with the weaker carbon-iodine bond being more susceptible to oxidative addition to the palladium or nickel catalyst, which is often the rate-determining step of the catalytic cycle.
Consequently, 1-iodo-5-phenylpentane is expected to be the most reactive, followed by 1-bromo-5-phenylpentane, with this compound being the least reactive. This difference in reactivity translates to variations in required reaction conditions, catalyst loading, and overall yield. While chlorides are more cost-effective and readily available, their lower reactivity often necessitates more forcing conditions, specialized catalysts, and carefully optimized ligand systems to achieve satisfactory results.
Comparative Experimental Data
While a direct side-by-side experimental comparison of the Suzuki coupling of this compound, 1-bromo-5-phenylpentane, and 1-iodo-5-phenylpentane under identical conditions is not extensively documented in a single published study, a robust performance comparison can be extrapolated from studies on structurally similar primary alkyl halides. The following table summarizes representative data for the Suzuki coupling of various primary alkyl halides with arylboronic acids, illustrating the general reactivity trend.
| Alkyl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Iodo-octane | Phenylboronic acid | Ni(COD)₂ / (S)-sBu-Pybox | K₃PO₄ | DMA | 25 | 12 | 67 |
| 1-Bromo-4-phenylbutane | Octyl-9-BBN | [(MeN₂N)Ni-Cl] | NaOH | THF | 80 | 15 | 68 |
| 1-Bromo-4-(tert-butoxycarbonylamino)butane | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | 18 | 95 |
| 1-Chloro-4-phenylbutane | Phenylboronic acid | NiCl₂(dppp) | K₃PO₄ | Dioxane | 100 | 24 | 75 |
| 1-Chloro-6-phenylhexane | Phenylboronic acid | Pd₂(dba)₃ / PCy₃ | K₃PO₄ | Toluene | 100 | 12 | 82 |
This data is compiled from multiple sources and is for illustrative purposes. Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
Detailed experimental procedures are crucial for the successful execution and reproducibility of Suzuki coupling reactions with alkyl halides. Below are generalized protocols for palladium and nickel-catalyzed Suzuki couplings of primary alkyl halides, which can be adapted for 1-halo-5-phenylpentanes.
Palladium-Catalyzed Suzuki Coupling of a Primary Alkyl Bromide
Materials:
-
1-Bromo-5-phenylpentane
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), tribasic
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (2.0 mmol).
-
Add the arylboronic acid (1.2 mmol) and 1-bromo-5-phenylpentane (1.0 mmol) to the flask.
-
Add toluene (5 mL) and deionized water (0.5 mL) to the flask.
-
The reaction mixture is then heated to 80-100 °C under an argon atmosphere for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is allowed to cool to room temperature, quenched with saturated aqueous NH₄Cl, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired product.
Nickel-Catalyzed Suzuki Coupling of a Primary Alkyl Chloride
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Nickel(II) chloride-1,3-bis(diphenylphosphino)propane complex (NiCl₂(dppp))
-
Potassium phosphate (K₃PO₄), tribasic
-
1,4-Dioxane
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a glovebox, a vial is charged with NiCl₂(dppp) (5 mol%), the arylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol).
-
This compound (1.0 mmol) and 1,4-dioxane (2 mL) are then added.
-
The vial is sealed and heated to 100 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of silica gel.
-
The filtrate is concentrated, and the residue is purified by flash chromatography to yield the coupled product.
Logical Workflow and Diagrams
A systematic approach is essential for comparing the reactivity of different alkyl halides in Suzuki coupling and for optimizing reaction conditions.
Caption: A logical workflow for the comparison of different alkyl halides in Suzuki coupling reactions.
The catalytic cycle for the Suzuki-Miyaura coupling of an alkyl halide is depicted below.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling of an alkyl halide.
Conclusion
References
A Comparative Guide to Catalysts for Cross-Coupling with 1-Chloro-5-phenylpentane
For Researchers, Scientists, and Drug Development Professionals
The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, pivotal in the construction of complex molecular architectures found in pharmaceuticals and functional materials. Among the myriad of methods, transition-metal catalyzed cross-coupling reactions have emerged as a powerful and versatile tool. This guide provides a comparative analysis of common catalytic systems—based on palladium, nickel, and iron—for the cross-coupling of the unactivated alkyl chloride, 1-chloro-5-phenylpentane. The activation of the C(sp³)–Cl bond in such substrates presents a significant challenge, making the choice of an appropriate catalyst critical for achieving high efficiency and yield.
Performance Comparison of Catalytic Systems
The selection of a catalyst for the cross-coupling of this compound, a primary alkyl chloride, is dictated by a balance of reactivity, cost, and functional group tolerance. While direct comparative studies on this specific substrate are limited, data from analogous long-chain primary alkyl chlorides provide valuable insights into the performance of palladium, nickel, and iron-based catalysts.
| Catalyst System | Coupling Partners | Reaction Type | Typical Yield (%) | Reaction Conditions | Key Advantages & Disadvantages |
| Palladium-based | |||||
| Pd₂(dba)₃ / PCy₃ | Alkyl-9-BBN | Suzuki-Miyaura | ~70-80 | K₃PO₄, THF/H₂O, rt | Advantages: Broad functional group tolerance, well-studied. Disadvantages: High cost of palladium, often requires specialized phosphine ligands. |
| Nickel-based | |||||
| NiCl₂ / dppe | Aryl Grignard | Kumada | ~80-95 | THF, rt | Advantages: Lower cost than palladium, highly effective for C-Cl bond activation. Disadvantages: Grignard reagents have limited functional group tolerance. |
| Iron-based | |||||
| FeCl₃ / TMEDA | Aryl Grignard | Kumada-type | ~90-99 | THF, 0 °C to rt | Advantages: Very low cost, environmentally benign. Disadvantages: Can require slow addition of Grignard reagent, mechanism can be complex.[1] |
Note: The yields and conditions presented are representative and can vary based on the specific coupling partners and reaction scale.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of cross-coupling reactions. Below are representative experimental protocols for each catalytic system.
Iron-Catalyzed Kumada-Type Cross-Coupling
This procedure is adapted from the iron-catalyzed cross-coupling of primary alkyl halides with aryl Grignard reagents.[2]
Procedure:
-
A flame-dried flask is charged with FeCl₃ (5 mol%) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.0 equivalent).
-
Anhydrous tetrahydrofuran (THF) is added, and the mixture is stirred under an inert atmosphere.
-
The solution is cooled to 0 °C, and this compound (1.0 equivalent) is added.
-
The aryl Grignard reagent (1.2 equivalents) is added dropwise over a period of 1 hour.
-
The reaction is allowed to warm to room temperature and stirred for an additional 12 hours.
-
The reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Nickel-Catalyzed Kumada Coupling
This protocol is a general procedure for the nickel-catalyzed cross-coupling of unactivated alkyl chlorides.[3][4]
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous THF in a flame-dried flask under an inert atmosphere is added NiCl₂(dppe) (2 mol%).
-
The aryl Grignard reagent (1.3 equivalents) is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC or GC for completion.
-
Upon completion, the reaction is carefully quenched with water at 0 °C.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.
-
The residue is purified by flash column chromatography.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The following is a representative protocol for the Suzuki-Miyaura coupling of an alkyl halide.
Procedure:
-
In a glovebox, a vial is charged with Pd₂(dba)₃ (1.5 mol%), PCy₃ (6 mol%), and K₃PO₄ (1.5 equivalents).
-
The vial is sealed, removed from the glovebox, and this compound (1.0 equivalent) and the corresponding alkyl-9-BBN reagent (1.1 equivalents) are added via syringe under an inert atmosphere.
-
A mixture of THF and water (5:1) is added, and the reaction is stirred vigorously at room temperature for 24 hours.
-
The reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Visualizing the Workflow
A generalized workflow for a typical cross-coupling reaction is depicted below, illustrating the key steps from reaction setup to product isolation.
Concluding Remarks
The choice of catalyst for the cross-coupling of this compound is a critical decision that impacts the efficiency, cost, and practicality of the synthesis. Iron and nickel catalysts offer cost-effective and highly reactive alternatives to the more traditional palladium systems, particularly for the challenging activation of C(sp³)–Cl bonds in the context of Kumada-type couplings. However, the broader functional group tolerance of Suzuki-Miyaura reactions often justifies the use of palladium catalysts, especially in the later stages of complex molecule synthesis. The provided protocols and comparative data serve as a valuable starting point for researchers in the field to select and optimize the conditions for their specific synthetic targets.
References
Validating the Structure of 1-Chloro-5-phenylpentane: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate synthesis and structural validation of chemical intermediates are paramount. This guide provides a comprehensive comparison of synthetic routes for 1-chloro-5-phenylpentane and details the experimental data required for its thorough structural validation. We present a primary synthesis method alongside alternative approaches, supported by comparative data from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
Synthesis of this compound: A Primary and Alternative Routes
The principal and most direct method for synthesizing this compound is through the chlorination of 5-phenyl-1-pentanol. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂). For comparison, alternative methods for converting alcohols to alkyl chlorides are also considered, including the use of phosphorus pentachloride (PCl₅) and the Appel reaction.
Primary Synthesis Route: Chlorination with Thionyl Chloride
The reaction of 5-phenyl-1-pentanol with thionyl chloride offers a reliable method for producing this compound. The reaction proceeds via a nucleophilic substitution mechanism.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-phenyl-1-pentanol in a suitable anhydrous solvent, such as dichloromethane or diethyl ether.
-
Addition of Thionyl Chloride: Cool the solution in an ice bath and slowly add thionyl chloride (1.2 equivalents) dropwise with constant stirring. The addition should be performed in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, carefully quench the reaction mixture by pouring it over crushed ice. Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure this compound.
dot
Efficiency of 1-Chloro-5-phenylpentane Cyclization: A Solvent System Comparison
For Researchers, Scientists, and Drug Development Professionals
The intramolecular Friedel-Crafts cyclization of 1-Chloro-5-phenylpentane is a key reaction for the synthesis of 1-methyltetralin, a valuable scaffold in medicinal chemistry. The efficiency of this reaction, particularly in terms of yield and reaction rate, is significantly influenced by the choice of solvent. This guide provides an objective comparison of the performance of this reaction in different solvent systems, supported by established principles of Friedel-Crafts chemistry and generalized experimental data.
The Role of the Solvent in Friedel-Crafts Cyclization
In the Lewis acid-catalyzed cyclization of this compound, the solvent plays a crucial role in stabilizing the carbocation intermediate that is formed. The polarity of the solvent can influence the reaction pathway, potentially favoring either the kinetic or thermodynamic product. While specific comparative data for this compound is limited, general principles of Friedel-Crafts reactions can be applied. Non-polar solvents are often favored for intramolecular alkylations to minimize side reactions and promote the desired cyclization.
Comparative Data of Solvent Systems
The following table summarizes the expected performance of the intramolecular cyclization of this compound in various solvent systems based on general principles of Friedel-Crafts alkylation.
| Solvent System | Dielectric Constant (approx.) | Expected Predominant Product | Expected Yield | Key Considerations |
| Carbon Disulfide (CS₂) | 2.6 | 1-Methyltetralin (Kinetic Product) | Moderate to High | Toxic and flammable. Often a good choice for minimizing side reactions. |
| Dichloromethane (CH₂Cl₂) | 9.1 | 1-Methyltetralin (Kinetic Product) | Moderate to High | A common and effective solvent for Friedel-Crafts reactions. |
| 1,2-Dichloroethane | 10.4 | 1-Methyltetralin | Moderate | Can participate in Friedel-Crafts reactions itself at higher temperatures. |
| Nitrobenzene | 34.8 | Potential for side products | Variable | High polarity can lead to the formation of more stable, rearranged products and may favor intermolecular reactions. |
| Hexane | 1.9 | 1-Methyltetralin | Low to Moderate | Low solubility of the Lewis acid-substrate complex can hinder the reaction rate. |
Alternative Synthetic Approach
An alternative to the direct intramolecular Friedel-Crafts alkylation is a two-step process involving Friedel-Crafts acylation followed by reduction. This method circumvents the potential for carbocation rearrangements that can occur during alkylation, often leading to a cleaner product profile. For instance, acylation of benzene with 5-chlorovaleryl chloride would yield 5-chloro-1-phenylpentan-1-one, which can then be reduced to 1-methyltetralin.
Experimental Protocols
Below is a generalized experimental protocol for the intramolecular Friedel-Crafts cyclization of this compound.
Materials:
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Solvent (e.g., Dichloromethane)
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and the chosen anhydrous solvent.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in the anhydrous solvent and add it to the dropping funnel.
-
Add the solution of this compound dropwise to the stirred suspension of aluminum chloride over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour, then warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the reaction solvent (e.g., dichloromethane).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 1-methyltetralin.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 1-methyltetralin from this compound.
Caption: Experimental workflow for the synthesis of 1-methyltetralin.
Safety Operating Guide
Proper Disposal of 1-Chloro-5-phenylpentane: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of 1-chloro-5-phenylpentane are critical for ensuring laboratory safety and environmental protection. This document provides immediate, essential safety and logistical information, including operational and disposal plans tailored for researchers, scientists, and drug development professionals.
As a chlorinated hydrocarbon, this compound is classified as a hazardous waste, necessitating specific disposal procedures in compliance with federal and local regulations. The primary and recommended method for the disposal of this compound is high-temperature incineration at a licensed hazardous waste facility.
Immediate Safety and Handling
Before any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling should occur in a well-ventilated area or under a chemical fume hood. In case of a spill, absorb the material with an inert substance like sand or vermiculite and collect it into a designated, sealed container for hazardous waste.
Quantitative Data Summary
For quick reference, the following table summarizes key data for this compound.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₅Cl | --INVALID-LINK--[1] |
| Molecular Weight | 182.69 g/mol | --INVALID-LINK--[1] |
| CAS Number | 15733-63-8 | --INVALID-LINK--[2] |
| Boiling Point | 76-79°C @ 0.65 mmHg | --INVALID-LINK--[3] |
| Density | 1.014 g/mL | --INVALID-LINK--[4] |
| Flash Point | 76-79°C/0.65mm | --INVALID-LINK--[3] |
| Vapor Pressure | 0.0148 mmHg @ 25°C | --INVALID-LINK--[3] |
| Refractive Index | 1.5140 | --INVALID-LINK--[3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Experimental Protocol: High-Temperature Incineration
High-temperature incineration is the most effective method for the destruction of chlorinated hydrocarbons like this compound. This process ensures the complete breakdown of the molecule into less harmful components.
Objective: To thermally decompose this compound into carbon dioxide, water, and hydrogen chloride, with subsequent neutralization of the acidic gases.
Methodology:
-
Pre-treatment: The waste may be blended with other combustible solvents to ensure a consistent and efficient burn.
-
Combustion: The liquid waste is injected into a primary combustion chamber operating at temperatures between 800°C and 1500°C.[5] An excess of air is supplied to ensure complete combustion.[5]
-
Secondary Combustion: The gaseous products from the primary chamber are passed into a secondary chamber, often referred to as an afterburner. The temperature in this chamber is typically maintained above 1100°C with a residence time of at least two seconds to ensure the destruction of any residual organic compounds.
-
Quenching: The hot flue gases are rapidly cooled in a quench zone, often by a water spray. This rapid cooling prevents the formation of dioxins and furans.
-
Acid Gas Scrubbing: The cooled gases are passed through a scrubber system to neutralize the hydrogen chloride (HCl) formed during combustion. This is typically achieved using a caustic solution, such as sodium hydroxide.
-
Emission Monitoring: The final exhaust gas is continuously monitored to ensure compliance with environmental regulations for pollutants such as HCl, carbon monoxide, and particulate matter.
It is important to note that the incineration of chlorinated organic materials can produce molecular chlorine (Cl₂) in addition to hydrogen chloride.[5] The operational parameters of the incinerator, such as temperature and the amount of excess air, are carefully controlled to minimize the formation of Cl₂.[6]
Regulatory Considerations
In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Spent halogenated solvents are typically classified as "F-listed" hazardous wastes.[7][8][9] Specifically, wastes from the use of chlorinated solvents may fall under the F001 or F002 waste codes.[10][11] It is the responsibility of the waste generator to properly classify and manage their hazardous waste in accordance with all applicable federal, state, and local regulations.[12]
This document is intended as a guide and does not replace the need for a thorough understanding of and compliance with all applicable safety protocols and regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
- 1. This compound | C11H15Cl | CID 519173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Page loading... [guidechem.com]
- 4. This compound [stenutz.eu]
- 5. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 6. caloric.com [caloric.com]
- 7. F-Listed Hazardous Waste - Environmental Health and Safety [umaryland.edu]
- 8. wku.edu [wku.edu]
- 9. wmsolutions.com [wmsolutions.com]
- 10. Waste Code [rcrainfo.epa.gov]
- 11. unomaha.edu [unomaha.edu]
- 12. fishersci.com [fishersci.com]
Personal protective equipment for handling 1-Chloro-5-phenylpentane
This guide provides immediate, essential safety protocols and logistical information for handling 1-Chloro-5-phenylpentane in a laboratory setting. The following procedures are based on general best practices for handling chlorinated hydrocarbons and data from the Safety Data Sheet (SDS) of a structurally similar compound, 1-Bromo-5-chloropentane. Researchers, scientists, and drug development professionals should always consult their institution's specific safety guidelines and the supplier's SDS for the most accurate and comprehensive information.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive array of personal protective equipment is crucial to ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Specific Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne droplets. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Prevents skin contact with the chemical. It is advisable to consult the glove manufacturer's resistance guide. |
| Body Protection | Laboratory coat, chemical-resistant apron, or coveralls | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary if ventilation is inadequate. | Minimizes inhalation of vapors or mists. |
| Foot Protection | Closed-toe shoes | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
-
Preparation :
-
Ensure the work area is clean and uncluttered.
-
Verify that a chemical spill kit is readily accessible.
-
Confirm that safety showers and eyewash stations are operational and unobstructed.
-
Don all required personal protective equipment as outlined in the table above.
-
-
Handling :
-
Conduct all work with this compound inside a certified chemical fume hood to minimize inhalation exposure.
-
Use spark-proof tools and operate in an environment free from ignition sources.
-
Avoid direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Keep containers of this compound tightly closed when not in use to prevent the release of vapors.
-
-
Storage :
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
-
The storage container should be clearly labeled with the chemical name and any relevant hazard warnings.
-
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Disposal Method :
-
Follow your institution's hazardous waste disposal procedures for the collection and disposal by a licensed facility.[1]
-
High-temperature incineration is a standard method for the safe and efficient disposal of liquid and gaseous chlorinated hydrocarbon waste.
-
The following diagram illustrates the workflow for safely handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
